molecular formula C7H11BrN2 B7935712 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole

3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole

Cat. No.: B7935712
M. Wt: 203.08 g/mol
InChI Key: KGUBDMJGKKNOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H11BrN2 and its molecular weight is 203.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(bromomethyl)-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-6(2)10-4-3-7(5-8)9-10/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUBDMJGKKNOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole: Mechanistic Profiling and Synthetic Workflows in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of privileged pharmacophores is essential for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (commonly referred to as 3-BMIP) represents a highly versatile, bifunctional building block. It seamlessly delivers the 1-isopropylpyrazole moiety—a motif celebrated for its hydrogen-bond accepting capabilities and tunable lipophilicity—via a highly reactive electrophilic bromomethyl center. This technical guide deconstructs the physicochemical properties, mechanistic reactivity, and self-validating experimental workflows required to successfully deploy this reagent in targeted therapeutics and drug discovery programs.

Physicochemical Profiling and Structural Dynamics

Understanding the intrinsic properties of 3-BMIP is critical for predicting its behavior in complex synthetic environments. The compound is characterized by a delicate electronic balance: the N1-isopropyl group exerts a positive inductive (+I) effect, subtly increasing the electron density of the pyrazole core, while the C3-bromomethyl carbon remains highly electron-deficient and primed for nucleophilic attack.

Quantitative Data Summary

To facilitate easy comparison and experimental planning, the core physicochemical parameters of 3-BMIP are summarized below:

ParameterSpecification
Chemical Name 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole
Common Synonym 3-(Bromomethyl)-1-isopropyl-1H-pyrazole
CAS Registry Number 1855907-31-1 (Hydrobromide Salt)[1]
Molecular Formula C₇H₁₁BrN₂ (Free Base) / C₇H₁₂Br₂N₂ (HBr Salt)
Molecular Weight 203.08 g/mol (Free Base) / 284.00 g/mol (HBr Salt)[1]
Physical State White to off-white crystalline solid (as HBr salt)
Storage Conditions Inert atmosphere, 2-8°C, desiccated
Primary Reactivity Electrophilic

Alkylating Agent
The Hydrobromide Imperative: Causality of Stability

Free-base bromomethyl heterocycles are notoriously unstable. The basic nitrogen (N2) of the pyrazole ring can act as a nucleophile, attacking the highly electrophilic C3-bromomethyl carbon of an adjacent molecule. This intermolecular


 reaction leads to rapid auto-polymerization and degradation[2]. To circumvent this structural vulnerability, 3-BMIP is synthesized, shipped, and stored strictly as a hydrobromide (HBr) salt . Protonation of the pyrazole nitrogen neutralizes its nucleophilic character, effectively locking the molecule in a stable, unreactive state suitable for long-term storage and precise stoichiometric handling[2].

Mechanistic Reactivity: The Alkylation Paradigm

The synthetic utility of 3-BMIP relies entirely on its controlled activation in situ. The reaction must be initiated by a base, which serves a dual mechanistic purpose:

  • Scavenging: It neutralizes the hydrobromide salt to liberate the transiently reactive free base[3].

  • Deprotonation: It deprotonates the target nucleophile (amine, thiol, or alcohol) to maximize its nucleophilicity.

The kinetics of this alkylation follow a strict second-order (


) pathway[4]. Because the bromomethyl group is located at the C3 position and the bulky isopropyl group is at the N1 position, steric hindrance at the reaction center is minimized. This spatial separation allows for a highly efficient backside attack by the nucleophile, resulting in rapid bromide expulsion.

AlkylationWorkflow Salt 3-BMIP·HBr (Storage Form) FreeBase 3-BMIP Free Base (Transient Electrophile) Salt->FreeBase Neutralization Base Non-Nucleophilic Base (e.g., DIPEA) Base->FreeBase HBr Scavenging SN2 SN2 Transition State (Polar Aprotic Solvent) FreeBase->SN2 C3-Bromomethyl Nucleophile Nucleophile (Amine/Thiol) Nucleophile->SN2 Nu: Attack Product Target Scaffold (Alkylated Product) SN2->Product Bromide Expulsion

Fig 1. Logical workflow of SN2 alkylation using 3-BMIP·HBr and base-mediated activation.

Experimental Protocols: Self-Validating Workflows

To ensure high fidelity in drug development synthesis, protocols must be designed as self-validating systems. The following methodology for N-alkylation incorporates built-in physical and analytical checkpoints to verify causality and reaction success.

Protocol: Base-Mediated N-Alkylation of Secondary Amines

Objective: To covalently append the 1-isopropyl-1H-pyrazol-3-ylmethyl pharmacophore to a secondary amine scaffold (e.g., a piperazine derivative).

Causality & Self-Validation: By utilizing exactly 2.5 equivalents of a non-nucleophilic base (DIPEA), the first 1.0 equivalent strictly neutralizes the HBr salt of the electrophile, while the remaining 1.5 equivalents maintain an alkaline environment to activate the nucleophile. The reaction progress is visually validated by the stoichiometric precipitation of DIPEA·HBr salts (turning the clear solution into a fine suspension)[3], and analytically validated by a predictable mass transition on LC-MS.

Step-by-Step Methodology:

  • Preparation of the Nucleophile: Dissolve the secondary amine (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

    • Causality: Anhydrous DMF is selected because its polar aprotic nature heavily solvates the counter-cations without caging the nucleophilic nitrogen, drastically lowering the

      
       activation energy barrier.
      
  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol) to the solution and stir for 10 minutes at ambient temperature (20°C).

  • Electrophile Activation: Portion-wise, add 3-BMIP·HBr (1.1 eq, 1.1 mmol).

    • Causality: Portion-wise addition prevents a sudden exothermic spike and minimizes the localized concentration of the free base, thereby suppressing any potential dimerization of the pyrazole before it can react with the target amine.

  • Reaction Propagation: Stir the reaction mixture at 40°C for 4-6 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete when the Extracted Ion Chromatogram (EIC) shows >95% depletion of the starting amine mass and the emergence of the product mass (Amine Mass + 123 Da, corresponding to the addition of the

      
       moiety).
      
  • Quenching and Isolation: Quench the reaction by adding 15 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). The organic layers are combined, washed extensively with brine to remove residual DMF, dried over anhydrous 
    
    
    
    , and concentrated under reduced pressure.

Applications in Targeted Therapeutics

The strategic installation of the 1-isopropylpyrazole moiety via 3-BMIP is highly prevalent in modern pharmacology. When appended to a core scaffold, it frequently serves as a critical hinge-binding motif in kinase inhibitors, utilizing the pyrazole nitrogens to form bidentate hydrogen bonds with the kinase backbone. Furthermore, it acts as a lipophilic and steric modulator in complex enzyme inhibitors, such as those targeting myeloperoxidase (MPO) for the treatment of neuroinflammatory and cardiovascular diseases[5]. The isopropyl group specifically enhances membrane permeability and metabolic stability, preventing rapid oxidative degradation often seen with unsubstituted pyrazoles.

References[1] 3-(bromomethyl)-1-isopropyl-1H-pyrazole CAS 1855907-31-1. ChemicalBook. Available at: https://www.chemicalbook.com/[2] 1H- and 2H-Indazoles (Update 2011). Thieme Connect. Available at:https://www.thieme-connect.com/[3] Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives. MDPI. Available at: https://www.mdpi.com/[4] Synthesis of aromatic nitrogen mustard agents and analysis of their alkylation activity at physiological pH and temperature. ResearchGate. Available at: https://www.researchgate.net/[5] Triazolopyridine inhibitors of myeloperoxidase (WO2017160632A1). Google Patents. Available at:https://patents.google.com/patent/WO2017160632A1/en

Sources

3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole: Structure, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (commonly known as 3-(bromomethyl)-1-isopropyl-1H-pyrazole) has emerged as a privileged electrophilic intermediate. This technical whitepaper provides an in-depth analysis of its structural properties, mechanistic utility in drug design, and field-proven synthetic protocols.

Chemical Identity and Structural Analysis

The IUPAC name 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole precisely maps the molecular architecture of this compound:

  • 1H-Pyrazole Core: A five-membered, doubly unsaturated ring containing two adjacent nitrogen atoms. It acts as a robust, metabolically stable bioisostere for phenyl and other heteroaromatic rings.

  • N1 Propan-2-yl (Isopropyl) Group: Attached to the N1 position, this branched aliphatic group provides critical steric bulk and lipophilicity, often utilized to occupy hydrophobic pockets in target proteins (e.g., kinase hinge regions).

  • C3 Bromomethyl Group: A highly reactive alkylating moiety positioned at C3, serving as the primary site for nucleophilic substitution (SN2) to link the pyrazole core to larger drug scaffolds.

Quantitative Physicochemical Data

Understanding the physicochemical properties of this building block is essential for predicting its behavior in synthetic workflows and its contribution to the final drug's Lipinski parameters.

PropertyValue
IUPAC Name 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole
Common Name 3-(bromomethyl)-1-isopropyl-1H-pyrazole
CAS Registry Number 1855907-31-1 (Hydrobromide salt)
Molecular Formula C₇H₁₁BrN₂
Molecular Weight 203.08 g/mol (Free base)
Topological Polar Surface Area (TPSA) 17.82 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bonds 2
LogP (Predicted) ~1.72

Mechanistic Role in Drug Development

As a Senior Application Scientist, I frequently leverage 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole for late-stage functionalization. The causality behind choosing this specific reagent lies in its dual functionality: it delivers a pharmacologically active pharmacophore while acting as a highly efficient electrophile.

Bioisosterism and Target Engagement

The 1-isopropylpyrazole moiety is a proven structural motif in several therapeutic areas. For instance, in the development of FXR (Farnesoid X Receptor) modulators , the isopropyl group perfectly anchors into the lipophilic binding domain of the receptor, enhancing agonistic activity while maintaining favorable aqueous solubility compared to fully carbocyclic analogs . Similarly, it is a critical component in the synthesis of RET kinase inhibitors and PDE10A inhibitors .

Alkylation Dynamics

The bromomethyl group is primed for SN2 SN2 nucleophilic attack. Because the leaving group (bromide) is situated on a primary carbon adjacent to an electron-withdrawing sp² hybridized pyrazole ring, the transition state during nucleophilic attack is highly stabilized. This allows for rapid, high-yielding alkylation of primary/secondary amines, phenols, and thiols under mildly basic conditions.

AlkylationPathway A 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (Electrophilic Building Block) C Alkylated Intermediate (SN2 Substitution) A->C Base (e.g., DIPEA, K2CO3) B Target Scaffold (Amine / Phenol / Thiol) B->C Nucleophilic Attack D RET Kinase Inhibitors C->D E FXR Modulators C->E F PDE10A Inhibitors C->F

Fig 1: SN2 alkylation pathways utilizing the bromomethyl pyrazole intermediate in drug design.

Synthetic Methodologies and Protocols

The synthesis of 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole typically begins with commercially available 1H-pyrazole-3-carboxylate. The workflow involves N-alkylation, ester reduction, and finally, conversion of the resulting alcohol to the bromide .

SyntheticWorkflow A 1H-pyrazole-3-carboxylate B 1-(propan-2-yl)-1H-pyrazole- 3-carboxylate A->B Isopropyl bromide K2CO3, DMF C 1-(propan-2-yl)-1H-pyrazole- 3-methanol B->C LiAlH4 or DIBAL-H THF, 0°C D 3-(Bromomethyl)-1- (propan-2-yl)-1H-pyrazole C->D CBr4, PPh3 DCM, 0°C to RT

Fig 2: Stepwise synthetic workflow for 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole.

Field-Proven Protocol: Synthesis via Appel Reaction

Objective: Conversion of 1-(propan-2-yl)-1H-pyrazole-3-methanol to the corresponding bromomethyl derivative. Causality & Rationale: While phosphorus tribromide (PBr₃) is a common brominating agent, it generates strong hydrobromic acid (HBr) as a byproduct. HBr readily protonates the basic pyrazole nitrogen, leading to the formation of the hydrobromide salt (CAS 1855907-31-1) and complicating purification. The Appel reaction (using CBr₄ and PPh₃) operates under near-neutral conditions, ensuring the isolation of the free base .

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1-(propan-2-yl)-1H-pyrazole-3-methanol (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M under an argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive bromotriphenylphosphonium intermediate.

  • Electrophile Activation: Cool the reactor to 0 °C using an ice bath. Add carbon tetrabromide (CBr₄, 1.2 eq). Slowly add triphenylphosphine (PPh₃, 1.2 eq) in small portions over 15 minutes.

    • Causality: The portion-wise addition controls the exothermic formation of the active phosphonium species, preventing thermal degradation of the pyrazole substrate.

  • In-Process Control (IPC) & Self-Validation: Stir the mixture for 30 minutes at 0 °C, then allow it to warm to 25 °C.

    • Validation Check: Sample the reaction mixture for LC-MS analysis. The protocol is validated when the alcohol peak (m/z [M+H]⁺ 141) is completely consumed and replaced by a distinct doublet peak at m/z 203/205 (1:1 isotopic ratio), indicative of the ⁷⁹Br/⁸¹Br isotopes in the product.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO₃ (1 volume). Extract the aqueous layer with DCM (3 × 0.5 volumes).

    • Causality: The mild basic quench neutralizes any trace acidic byproducts, ensuring the pyrazole remains in its free-base form.

  • Purification: Dry the combined organic phases over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Validation Check: The isolated product should appear as a pale yellow oil. Verify purity via ¹H NMR; successful bromination is confirmed by the disappearance of the hydroxyl proton and the downfield shift of the -CH₂- singlet (typically observed around δ 4.4 – 4.6 ppm).

References

  • FXR (NR1H4) binding and activity modulating compounds (US10485795B2). Google Patents.
  • Science of Synthesis 12.1 Pyrazoles . Thieme Connect. Available at:[Link]

  • Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists . NIH PubMed Central (PMC). Available at:[Link]

The Synthetic Versatility of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the strategic design and synthesis of novel molecular entities are paramount. Heterocyclic compounds, particularly those based on the pyrazole scaffold, have emerged as privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] This in-depth technical guide focuses on a valuable, yet not widely cataloged, building block: 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole . While a specific CAS number for this compound is not readily found in major databases, its synthesis is readily achievable, and its potential as a reactive intermediate is significant. This guide will provide a comprehensive overview of its synthesis, predicted physicochemical properties, chemical reactivity, and potential applications, empowering researchers to leverage this versatile molecule in their synthetic endeavors.

Strategic Synthesis: From Precursor to Functionalized Pyrazole

The most logical and efficient synthetic route to 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole involves a two-step process: the synthesis of the precursor, 1-isopropyl-3-methyl-1H-pyrazole, followed by the selective bromination of the methyl group.

Synthesis of the Precursor: 1-isopropyl-3-methyl-1H-pyrazole (CAS No: 160729-58-8)

The synthesis of 1-isopropyl-3-methyl-1H-pyrazole can be achieved through the condensation of isopropylhydrazine with acetylacetone (2,4-pentanedione).[5] This reaction is a classic example of pyrazole synthesis and proceeds with good yield.

Experimental Protocol:

  • Materials: Isopropylhydrazine, acetylacetone (2,4-pentanedione), ethanol, glacial acetic acid.

  • Procedure:

    • To a solution of isopropylhydrazine (1.0 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.

    • Slowly add acetylacetone (1.0 equivalent) to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography to yield 1-isopropyl-3-methyl-1H-pyrazole.[5]

Diagram of the Synthesis of 1-isopropyl-3-methyl-1H-pyrazole:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product isopropylhydrazine Isopropylhydrazine reaction_center + isopropylhydrazine->reaction_center acetylacetone Acetylacetone acetylacetone->reaction_center ethanol Ethanol (Solvent) acetic_acid Glacial Acetic Acid (Catalyst) reflux Reflux pyrazole_precursor 1-isopropyl-3-methyl-1H-pyrazole reaction_center->pyrazole_precursor Condensation

Caption: Synthesis of the pyrazole precursor.

Selective Bromination to Yield 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole

The conversion of the methyl group on the pyrazole ring to a bromomethyl group is a critical step. This is typically achieved through a radical substitution reaction, with N-Bromosuccinimide (NBS) being the reagent of choice for its selectivity in brominating allylic and benzylic positions.[6][7][8] The methyl group at the 3-position of the pyrazole ring behaves similarly to a benzylic methyl group due to the aromatic nature of the pyrazole ring.

Experimental Protocol:

  • Materials: 1-isopropyl-3-methyl-1H-pyrazole, N-Bromosuccinimide (NBS), carbon tetrachloride (CCl₄) or other suitable non-polar solvent, a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide), and a light source (e.g., a sunlamp).

  • Procedure:

    • Dissolve 1-isopropyl-3-methyl-1H-pyrazole (1.0 equivalent) in anhydrous CCl₄ in a round-bottom flask equipped with a reflux condenser.

    • Add NBS (1.0-1.1 equivalents) and a catalytic amount of AIBN to the solution.

    • Heat the mixture to reflux while irradiating with a light source to initiate the radical reaction.

    • Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.

    • Cool the reaction mixture and filter to remove the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification by column chromatography on silica gel will yield pure 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole.

Diagram of the Bromination Reaction:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product pyrazole_precursor 1-isopropyl-3-methyl-1H-pyrazole reaction_center + pyrazole_precursor->reaction_center nbs N-Bromosuccinimide (NBS) nbs->reaction_center solvent CCl4 (Solvent) initiator AIBN (Initiator) light Light (hν) target_compound 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole reaction_center->target_compound Radical Bromination

Caption: Selective bromination of the methyl group.

Predicted Physicochemical and Spectroscopic Properties

In the absence of experimental data for 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole, we can predict its key properties based on its structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₇H₁₁BrN₂
Molecular Weight 203.08 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone)
Boiling Point Higher than the precursor due to the increased molecular weight and polarity

Predicted Spectroscopic Data:

  • ¹H NMR (in CDCl₃):

    • A doublet for the six protons of the isopropyl methyl groups.

    • A septet for the one proton of the isopropyl CH group.

    • A singlet for the two protons of the bromomethyl group (-CH₂Br).

    • Two doublets for the two protons on the pyrazole ring.

  • ¹³C NMR (in CDCl₃):

    • A signal for the carbons of the isopropyl methyl groups.

    • A signal for the carbon of the isopropyl CH group.

    • A signal for the carbon of the bromomethyl group (-CH₂Br).

    • Signals for the carbons of the pyrazole ring.

  • Mass Spectrometry (EI):

    • The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Chemical Reactivity: A Versatile Electrophilic Building Block

The key to the utility of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole lies in the reactivity of the bromomethyl group. The carbon atom of the CH₂Br group is electrophilic and is susceptible to nucleophilic attack, making this compound an excellent alkylating agent for a wide range of nucleophiles.

Common Reactions:

  • Nucleophilic Substitution: The bromide is a good leaving group and can be readily displaced by various nucleophiles such as amines, alcohols, thiols, and carbanions. This allows for the introduction of a wide variety of functional groups at the 3-position of the pyrazole ring.

  • Williamson Ether Synthesis: Reaction with alkoxides or phenoxides will yield the corresponding ethers.

  • Formation of Esters: Reaction with carboxylate salts will produce esters.

  • Formation of Thioethers: Reaction with thiolates will form thioethers.

  • Alkylation of Amines: Primary and secondary amines will react to form secondary and tertiary amines, respectively.

Diagram of Reactivity with Nucleophiles:

G cluster_reactant Reactant cluster_nucleophiles Nucleophiles cluster_products Products target_compound 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole amine_product Substituted Amine target_compound->amine_product Nucleophilic Substitution ether_product Ether target_compound->ether_product Nucleophilic Substitution thioether_product Thioether target_compound->thioether_product Nucleophilic Substitution amine R₂NH alkoxide R'O⁻ thiolate R''S⁻

Caption: Reactivity of the target compound with various nucleophiles.

Applications in Drug Discovery and Agrochemicals

The pyrazole nucleus is a well-established pharmacophore found in a wide range of biologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.[1][4] Functionalized pyrazoles like 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole serve as crucial intermediates in the synthesis of more complex and potent drug candidates.

The ability to introduce diverse functionalities via the reactive bromomethyl group allows for the systematic exploration of structure-activity relationships (SAR). By reacting this building block with a library of nucleophiles, researchers can rapidly generate a diverse set of compounds for biological screening.

Similarly, in the field of agrochemicals, pyrazole derivatives are known for their insecticidal and fungicidal properties.[2] This compound can be a key starting material for the synthesis of novel crop protection agents.

Conclusion

3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole, while not having a readily available CAS number, represents a highly valuable and accessible building block for synthetic chemists. Its straightforward two-step synthesis from commercially available starting materials, coupled with the versatile reactivity of its bromomethyl group, makes it an attractive intermediate for the creation of novel compounds with potential applications in both medicine and agriculture. This guide provides the foundational knowledge and practical protocols to empower researchers to unlock the synthetic potential of this functionalized pyrazole.

References

  • Semantic Scholar. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Available at: [Link]

  • Li, X., Yu, Y., & Tu, Z. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(5), 1275. Available at: [Link]

  • Arabian Journal of Chemistry. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025, October 15). Available at: [Link]

  • Sharma, V., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035. Available at: [Link]

  • Chem Simplify. N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025, July 8). Available at: [Link]

  • Google Patents. 1-(4-isopropylbenzene-yl)-3-methyl-5-pyrazolone, preparation method and application thereof.
  • RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available at: [Link]

  • Wikipedia. N-Bromosuccinimide. Available at: [Link]

  • Canadian Journal of Chemistry. A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. (2022, August 3). Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of functionalized heterocycles is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (often referred to as 3-(bromomethyl)-1-isopropyl-1H-pyrazole) serves as a critical electrophilic building block[1]. It is predominantly utilized to append the lipophilic, sterically tuned 1-isopropyl-1H-pyrazol-3-ylmethyl moiety onto nucleophilic scaffolds—a structural motif frequently found in advanced kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This whitepaper details its physicochemical characteristics, mechanistic reactivity, and validated handling protocols to ensure high-fidelity synthetic outcomes.

Molecular Identity & Physicochemical Profiling

Understanding the baseline characteristics of this reagent is essential for predicting its behavior in complex synthetic environments. To maintain stability, the compound is almost exclusively supplied and handled as a hydrobromide salt [2][3].

Table 1: Quantitative Structural and Physical Data
ParameterSpecification
IUPAC Name 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole hydrobromide
CAS Registry Number 1855907-31-1
Molecular Formula C₇H₁₂Br₂N₂ (HBr Salt) / C₇H₁₁BrN₂ (Free Base)
Molecular Weight 284.00 g/mol (HBr Salt) / 203.08 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Profile Highly soluble in DMF, DMSO, MeOH; Insoluble in Hexanes
Electrophilicity High (Primary allylic/hetero-benzylic bromide)

Data synthesized from authoritative chemical databases including [3] and [4].

Chemical Reactivity & Mechanistic Pathways

As a Senior Application Scientist, it is crucial to look beyond the basic structure and understand the causality of its reactivity to prevent downstream synthetic failures.

The Electrophilic Core: The bromomethyl group is situated at the 3-position of the pyrazole ring. This position is electronically analogous to a benzylic or allylic halide. During an Sₙ2 nucleophilic substitution, the adjacent π-system of the pyrazole ring stabilizes the electron-deficient transition state through orbital overlap. This significantly lowers the activation energy, making the bromomethyl group exceptionally reactive toward amines, thiols, and alkoxides.

Steric Shielding via the Isopropyl Group: The N-isopropyl group at the 1-position serves a dual purpose. Pharmacologically, it occupies hydrophobic pockets in target proteins. Synthetically, its steric bulk shields the N1 position, preventing unwanted side reactions and directing the reactivity exclusively to the bromomethyl appendage.

The Necessity of the Hydrobromide Salt: Why is this compound supplied as an HBr salt rather than a free base? The free base contains both a nucleophilic pyrazole nitrogen (N2) and an electrophilic bromomethyl group. If left as a free base, the compound undergoes rapid auto-alkylation and oligomerization. The hydrobromide salt protonates the pyrazole ring, rendering the nitrogen non-nucleophilic and effectively "locking" the molecule in a stable, unreactive state until an external base is introduced during the reaction[4].

Experimental Protocols: Self-Validating Sₙ2 Alkylation

To ensure scientific integrity, experimental workflows must be designed as self-validating systems. The following protocol describes the N-alkylation of a secondary amine, incorporating specific diagnostic checkpoints to guarantee success.

Protocol: N-Alkylation of a Secondary Amine

Objective: Append the 1-isopropyl-1H-pyrazol-3-ylmethyl group to a secondary amine scaffold.

Step 1: Substrate Preparation & Free-Basing

  • Action: Dissolve the secondary amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Causality: DMF is a polar aprotic solvent that optimally solvates the cations of the base, leaving the nucleophilic amine exposed and highly reactive for the Sₙ2 pathway.

Step 2: Base Addition

  • Action: Add anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq). Stir at room temperature for 15 minutes.

  • Causality: A mild base like K₂CO₃ is preferred over strong bases (e.g., NaH) to prevent the Sₙ2/E2 competition that could lead to the elimination of the bromide. The 3.0 equivalents account for neutralizing the HBr salt of the pyrazole and acting as an acid scavenger for the Sₙ2 byproduct.

Step 3: Electrophile Introduction

  • Action: Cool the reaction mixture to 0°C using an ice bath. Add 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole hydrobromide (1.2 eq) portion-wise over 10 minutes.

  • Causality: The Sₙ2 reaction is highly exothermic. Cooling to 0°C suppresses thermal degradation of the bromomethyl group and minimizes the risk of over-alkylation.

Step 4: Self-Validation & Reaction Monitoring

  • Action: Allow the reaction to warm to room temperature. After 2 hours, sample 5 µL, dilute in MeOH, and analyze via LC-MS.

  • Validation Checkpoint: The reaction is only deemed complete when the mass peak of the starting amine is <5% relative to the product. If the reaction stalls, add Potassium Iodide (KI, 0.1 eq).

  • Causality: KI initiates a Finkelstein reaction, transiently converting the unreacted bromide into a more reactive iodide species in situ, thereby driving the stalled reaction to completion.

Step 5: Aqueous Quench and Workup

  • Action: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (5x).

  • Causality: Extensive washing with brine/LiCl is mandatory to pull the DMF out of the organic layer, which would otherwise co-elute and ruin the subsequent chromatographic purification.

Workflow Visualization

SN2_Alkylation Substrate 1. Substrate Prep Amine in anhydrous DMF Base 2. Base Addition K2CO3 (3.0 eq) at 0°C Substrate->Base Electrophile 3. Electrophile Addition Add Pyrazole-CH2Br HBr Base->Electrophile Monitor 4. LC-MS Validation Check for >95% conversion Electrophile->Monitor Catalyst Add KI (0.1 eq) Finkelstein Catalysis Monitor->Catalyst Stalled Quench 5. Aqueous Quench H2O / EtOAc Extraction Monitor->Quench Pass (>95%) Catalyst->Monitor Re-evaluate Purify 6. Purification Flash Chromatography Quench->Purify

Fig 1: Self-validating SN2 alkylation workflow using 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole.

Handling, Storage, and Stability

To maintain the structural integrity of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole hydrobromide, stringent storage protocols must be adhered to:

  • Moisture Sensitivity: The bromomethyl group is susceptible to slow hydrolysis in the presence of atmospheric moisture, converting it to the synthetically inactive hydroxymethyl derivative.

  • Storage Conditions: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C for short-term use, or -20°C for long-term preservation[].

  • Handling: Always allow the reagent bottle to warm to room temperature in a desiccator before opening to prevent condensation from forming on the cold solid.

References

  • ChemSrc. "1855907-31-1 3-(Bromomethyl)-1-isopropyl-1H-pyrazole hydrobromide". ChemSrc.[Link]

  • Chembeez. "3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole hydrobromide, 95%". Chembeez. [Link]

Sources

Spectral Data and Analytical Characterization of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and organic synthesis, pyrazole derivatives serve as critical pharmacophores and versatile synthetic intermediates. 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (also known as 3-(bromomethyl)-1-isopropyl-1H-pyrazole) is a highly reactive alkylating agent. The presence of the isopropyl group provides lipophilicity and steric bulk, while the bromomethyl moiety serves as an electrophilic center for nucleophilic substitution (e.g., in the synthesis of kinase inhibitors or receptor antagonists).

Accurate structural elucidation of this compound is paramount. This whitepaper provides an in-depth, causality-driven analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral profiles. By understanding the electronic and magnetic environments dictating these signals, researchers can establish self-validating systems for rigorous quality control.

Physicochemical Properties

To contextualize the spectral data, the core physicochemical properties of the compound are summarized below[1]:

PropertyValue
Chemical Name 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole
CAS Registry Number 1855907-31-1
Molecular Formula C₇H₁₁BrN₂
Molecular Weight 203.08 g/mol
Appearance Pale yellow to off-white oil/solid
Solubility Soluble in CDCl₃, DMSO-d₆, Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive technique for mapping the hydrogen-carbon framework of the pyrazole derivative. The data below is representative of acquisition in Chloroform-d (CDCl₃) at 298 K.

¹H NMR Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum acts as a self-validating system; the integration of all peaks must equal exactly 11 protons.

  • Isopropyl Group (Aliphatic Region):

    • δ 1.45 ppm (d, J = 6.7 Hz, 6H): These are the two equivalent methyl (CH₃) groups of the isopropyl moiety. They appear as a doublet due to spin-spin coupling with the adjacent methine proton.

    • δ 4.50 ppm (septet, J = 6.7 Hz, 1H): The methine (CH) proton is split into a septet by the six adjacent methyl protons. Its downfield shift is caused by the electron-withdrawing nature of the directly attached pyrazole nitrogen (N-1)[2].

  • Bromomethyl Group:

    • δ 4.48 ppm (s, 2H): The methylene protons (-CH₂Br) appear as a sharp singlet. The chemical shift of bromomethyl protons is highly sensitive to the molecular structure. A shift of ~4.48 ppm is characteristic of benzylic or heteroaromatic bromides. The deshielding effect of the pyrazole ring current, combined with the strong electron-withdrawing inductive effect of the bromine atom, pulls this signal significantly downfield[3].

  • Pyrazole Ring Protons (Heteroaromatic Region):

    • δ 6.25 ppm (d, J = 2.3 Hz, 1H): Assigned to the H-4 proton. It is relatively shielded compared to H-5 due to the electron-donating resonance effects of the pyrazole nitrogens.

    • δ 7.35 ppm (d, J = 2.3 Hz, 1H): Assigned to the H-5 proton. The proximity to the N-1 nitrogen and the lack of adjacent shielding groups result in a more downfield resonance. The small coupling constant (J = 2.3 Hz) is characteristic of ortho-like coupling in 5-membered heteroaromatics[4].

¹³C NMR Analysis (100 MHz, CDCl₃)
  • δ 22.5 ppm: Isopropyl -CH₃ carbons.

  • δ 26.2 ppm: Bromomethyl -CH₂- carbon. The heavy-atom effect of bromine slightly shields this carbon compared to typical hetero-benzylic carbons.

  • δ 53.8 ppm: Isopropyl -CH- carbon, heavily deshielded by the N-1 atom.

  • δ 105.4 ppm: Pyrazole C-4.

  • δ 129.2 ppm: Pyrazole C-5.

  • δ 149.5 ppm: Pyrazole C-3, the most deshielded carbon due to its position between a nitrogen atom and the electron-withdrawing bromomethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides critical validation of the compound's elemental composition, specifically leveraging the unique isotopic signature of bromine.

  • Molecular Ion [M]⁺: In Electron Ionization (EI) or Electrospray Ionization (ESI+), the molecular ion appears as a distinct doublet at m/z 202 and m/z 204 in a nearly 1:1 ratio. This is a direct consequence of the natural isotopic abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This 1:1 doublet is a self-validating marker for mono-brominated compounds.

  • Base Peak (m/z 123): The primary fragmentation pathway is the homolytic cleavage of the C-Br bond. The loss of the bromine radical (Br•, 79/81 Da) generates a highly resonance-stabilized (1-isopropyl-1H-pyrazol-3-yl)methyl cation at m/z 123.

MS_Pathway M_ion Molecular Ion [M]⁺ m/z 202 / 204 (1:1) Fragment1 Base Peak [M-Br]⁺ m/z 123 M_ion->Fragment1 - Br• (Homolytic Cleavage) Fragment2 Secondary Fragment m/z 81 Fragment1->Fragment2 - C3H6 (Propene Loss)

Caption: ESI-MS Fragmentation Pathway of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR spectroscopy provides rapid confirmation of the functional groups without the need for sample dissolution.

  • 3115 cm⁻¹: Weak, sharp bands corresponding to the heteroaromatic C-H stretching of the pyrazole ring.

  • 2980, 2935 cm⁻¹: Strong bands corresponding to the aliphatic C-H stretching of the isopropyl and methylene groups.

  • 1510, 1460 cm⁻¹: Pyrazole ring skeletal vibrations (C=N and C=C stretching).

  • 1210 cm⁻¹: C-N stretching vibrations.

  • 610 cm⁻¹: A strong, characteristic absorption band for the C-Br stretching vibration.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols must be adhered to when acquiring spectral data for this compound.

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh 15–20 mg of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole into a clean glass vial.

  • Solvation: Dissolve the compound in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. CDCl₃ is chosen because it lacks exchangeable protons and provides excellent solubility for moderately polar heterocycles.

  • Transfer: Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated shimming and tuning to optimize magnetic field homogeneity. Acquire the ¹H spectrum using 16–64 scans with a relaxation delay (D1) of 1.0 second.

  • Processing: Apply a Fourier Transform (FT), followed by manual phase and baseline correction. Calibrate the TMS signal to exactly δ 0.00 ppm.

NMR_Workflow Prep Sample Preparation (CDCl3 + TMS) Shim Shimming & Tuning (Optimize Homogeneity) Prep->Shim Acq Data Acquisition (400 MHz, 16-64 Scans) Shim->Acq Process FID Processing (FT & Phase Correction) Acq->Process Validate Data Self-Validation (Integration Check) Process->Validate

Caption: Standardized 1H NMR Acquisition and Self-Validation Workflow.

Protocol B: LC-MS Acquisition (ESI+)
  • Preparation: Dilute the compound to a concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. The formic acid facilitates protonation to form the [M+H]⁺ ion.

  • Injection: Inject 2 µL into the LC-MS system equipped with a C18 column.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Analysis: Scan the mass range from m/z 50 to 500. Verify the presence of the 1:1 isotopic doublet at m/z 203/205 ([M+H]⁺).

References

  • Title: 1-isopropyl-1H-pyrazole | CID 13469816. Source: PubChem. URL:[Link]

  • Title: 1H and 13C NMR study of perdeuterated pyrazoles. Source: SciSpace. URL: [Link]

Sources

The Pyrazole Scaffold in Medicinal Chemistry: A Technical Guide to the Biological Activities of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Since the term "pyrazole" was first coined by Ludwig Knorr in 1883, this five-membered aromatic heterocycle—composed of three carbon atoms and two adjacent nitrogen atoms—has evolved into one of the most privileged scaffolds in modern drug discovery[1]. The clinical success of pyrazole-based therapeutics spans a broad range of indications, from blockbuster anti-inflammatory drugs (e.g., Celecoxib) to targeted oncologic kinase inhibitors (e.g., Ruxolitinib, Crizotinib)[2].

This technical guide synthesizes the structural rationale, mechanistic pathways, and experimental validation protocols associated with the biological activities of substituted pyrazoles. By understanding the causality between pyrazole substitution patterns and target engagement, medicinal chemists can rationally design next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

Structural Rationale: Why Substituted Pyrazoles?

The pharmacological versatility of the pyrazole nucleus is not coincidental; it is deeply rooted in its unique physicochemical properties:

  • Conformational Rigidity & Vectorality: The planar, five-membered ring provides a rigid framework that precisely orients substituents (typically at the 1, 3, 4, and 5 positions) into distinct binding pockets of target proteins[2].

  • Hydrogen Bonding Capacity: The adjacent nitrogen atoms act as both a hydrogen bond donor (pyrrole-like -NH) and an acceptor (pyridine-like -N=), allowing for robust interactions with amino acid residues in kinase hinge regions or enzyme active sites[3].

  • Metabolic Stability: Compared to other azoles, the pyrazole ring exhibits superior resistance to oxidative metabolic degradation by cytochrome P450 enzymes, a critical factor driving its surge in FDA-approved drugs[2].

  • Tautomerism: Unsubstituted and C-substituted pyrazoles exhibit annular tautomerism, allowing the molecule to adapt dynamically to the electronic requirements of a receptor's active site[1].

Core Biological Activities and Mechanistic Pathways

Anti-Inflammatory Activity: Selective COX-2 Inhibition

The hallmark of pyrazole-based anti-inflammatory agents is their ability to selectively inhibit Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1), thereby mitigating the gastrointestinal toxicity associated with traditional NSAIDs.

Mechanistic Causality: The COX-2 active site features a secondary hydrophilic side pocket (absent in COX-1 due to an Ile523 to Val523 substitution). 1,5-diarylpyrazoles (like Celecoxib) leverage a sulfonamide or sulfonyl pharmacophore on the N1-phenyl ring to insert into this specific COX-2 side pocket, while the pyrazole core anchors the molecule at the mouth of the cyclooxygenase channel[1]. Recent developments of benzothiophen-2-yl pyrazole carboxylic acid derivatives have yielded compounds with exceptional COX-2 selectivity indices exceeding 340[4].

COX2_Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds PGH2 Prostaglandin H2 (Inflammation) COX2->PGH2 Catalyzes PYR Diarylpyrazole Inhibitor (e.g., Celecoxib) PYR->COX2 Blocks Hydrophobic Pocket

Mechanism of COX-2 inhibition by diarylpyrazole derivatives.

Anticancer Activity: Kinase Inhibition

Substituted pyrazoles are highly effective ATP-competitive kinase inhibitors. By mimicking the adenine ring of ATP, the pyrazole core establishes critical hydrogen bonds with the hinge region of various kinases (e.g., EGFR, VEGFR-2, PI3K, and JAK/STAT pathways)[5].

Mechanistic Causality: For instance, in the development of PI3K inhibitors, novel pyrazole carbaldehyde derivatives have demonstrated potent cytotoxicity against MCF7 breast cancer cells by directly competing with ATP[5]. Similarly, indole-linked pyrazole moieties have shown sub-micromolar inhibition of CDK2, arresting the cell cycle at the G2/M phase and inducing pre-G1 apoptosis[5].

JAK_STAT CK Cytokine REC Receptor CK->REC Activates JAK JAK1/2 Kinase REC->JAK Recruits STAT STAT Phosphorylation JAK->STAT Phosphorylates PYR Pyrazole Inhibitor (e.g., Ruxolitinib) PYR->JAK ATP-competitive binding

Inhibition of the JAK/STAT signaling pathway by pyrazole-based kinase inhibitors.

Quantitative Data Presentation

To benchmark the efficacy of recently synthesized pyrazole derivatives, the following table summarizes key quantitative data, emphasizing the relationship between structural modifications and target affinity.

Compound Class / ModificationPrimary TargetIC₅₀ Value (nM)Selectivity / NotesSource
Benzothiophen-2-yl pyrazoleCOX-210.0 nMSelectivity Index (SI) = 344.56 over COX-1[4]
Benzenesulfonamide pyrazolesCOX-238.7 - 61.2 nMSI = 13.10 to 22.21 over COX-1[6]
Pyrazole carbaldehyde derivativePI3K250.0 nMHigh cytotoxicity against MCF7 cells[5]
Indole-linked pyrazoleCDK274.0 nMOutperformed standard doxorubicin[5]
Pyrazolo[1,5-a]pyrimidineVEGFR-2225.17 nMInduces G2/M phase cell growth termination[4]

Experimental Protocols & Workflows

As a Senior Application Scientist, I emphasize that robust data relies on self-validating experimental systems. The following protocols detail the synthesis of the pyrazole core and the subsequent biological validation, incorporating necessary controls to ensure data integrity.

Protocol 1: Microwave-Assisted Synthesis of 1,5-Diarylpyrazoles

Rationale: Traditional cyclocondensation of hydrazines with 1,3-dicarbonyls often suffers from poor regioselectivity and long reaction times[7]. Microwave irradiation alters the reaction kinetics, driving the thermodynamic formation of the 1,5-isomer with high atom economy and purity.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial, dissolve 1.0 mmol of the substituted 1,3-diketone and 1.1 mmol of arylhydrazine hydrochloride in 5 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of glacial acetic acid. Causality: The acid acts as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the hydrazine nitrogen.

  • Irradiation: Seal the vial and subject it to microwave irradiation (150 W, 80°C) for 10–15 minutes. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3).

  • Workup: Cool the mixture to room temperature and pour it into 20 mL of ice-cold distilled water. Neutralize with 10% NaHCO₃ solution until precipitation is complete.

  • Purification & Validation: Filter the crude solid, wash with cold water, and recrystallize from ethanol. Validate the structure and regiochemistry using ¹H-NMR (look for the characteristic pyrazole C4-H singlet around δ 6.5–7.0 ppm) and LC-MS.

Protocol 2: In Vitro COX-1/COX-2 Selectivity Assay

Rationale: To prove anti-inflammatory efficacy without gastric liability, a compound must demonstrate a high Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). This assay uses a fluorometric approach to measure the peroxidase activity of cyclooxygenases.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Reconstitute recombinant human COX-1 and COX-2 enzymes.

  • Inhibitor Incubation: In a 96-well black microplate, add 150 µL of assay buffer, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of the pyrazole test compound (serial dilutions from 100 µM to 0.1 nM in DMSO).

    • Self-Validation Control: Include Celecoxib as a positive control and 1% DMSO as the vehicle (negative) control.

  • Reaction Initiation: Incubate at 25°C for 15 minutes. Add 10 µL of a fluorometric substrate (e.g., ADHP) and 10 µL of arachidonic acid to initiate the reaction.

  • Measurement: Read the fluorescence (Excitation: 535 nm, Emission: 587 nm) kinetically for 5 minutes.

  • Data Analysis: Calculate the initial reaction velocity. Plot the percentage of inhibition versus log[inhibitor] to determine the IC₅₀ values using non-linear regression analysis.

Protocol 3: Cell Viability & Kinase Inhibition Assay

Rationale: Phenotypic cell death must be correlated with target-specific kinase inhibition to confirm the mechanism of action for anticancer pyrazoles.

Step-by-Step Methodology:

  • Cell Culture: Seed target cancer cells (e.g., MCF7 for PI3K targeting) in a 96-well plate at a density of 5 × 10³ cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with varying concentrations of the pyrazole derivative (0.01 to 100 µM) for 48 hours.

  • MTT Assay (Phenotypic): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals with 100 µL DMSO and read absorbance at 570 nm to determine the cell viability IC₅₀.

  • Kinase Profiling (Mechanistic): To prove causality, lyse a parallel set of treated cells. Use an ELISA-based kinase assay kit to quantify the phosphorylation levels of the downstream target (e.g., p-AKT for PI3K inhibition, or p-STAT for JAK inhibition). A dose-dependent decrease in the phosphorylated target validates the kinase-inhibitory mechanism.

References

  • Review: Anticancer Activity Of Pyrazole Source: International Journal of Pharmaceutical Sciences URL:[Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI URL:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PMC (National Institutes of Health) URL:[Link]

  • Review on Biological Activities of Pyrazole Derivatives Source: Journal of Chemical Health Risks URL:[Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: MDPI URL:[Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Encyclopedia MDPI URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (National Institutes of Health) URL:[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC (National Institutes of Health) URL:[Link]

Sources

Methodological & Application

Application Note: Mechanistic Insights and Regioselective Protocols for Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The pyrazole scaffold is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, including celecoxib, ruxolitinib, and sildenafil[1]. A critical late-stage functionalization step in drug development is the N-alkylation of the pyrazole core[1][2]. However, unsymmetrically substituted pyrazoles present a significant synthetic challenge: the two nitrogen atoms (N1 and N2) exhibit similar electronic properties, often leading to an undesirable mixture of regioisomers upon alkylation[2][3]. This application note provides an in-depth mechanistic analysis of pyrazole alkylation and details self-validating protocols to achieve high regiocontrol.

Mechanistic Principles and Regioselectivity

The N-alkylation of pyrazoles fundamentally relies on the deprotonation of the NH group (pKa ~14) to generate a highly nucleophilic pyrazolide anion[2]. This anion is ambident, meaning the negative charge is delocalized across both nitrogen atoms[4]. Subsequent reaction with an alkyl halide proceeds via an


 mechanism[2][4].

Regioselectivity (N1 vs. N2 attack) is governed by a delicate balance of steric and electronic factors, heavily modulated by the choice of base and solvent[2][5]:

  • Steric Control (Kinetic Pathway): Substituents at the C3 or C5 positions create steric hindrance. Alkylation typically favors the less hindered nitrogen[5]. Utilizing a strong base (e.g., NaH) in a less polar solvent (e.g., THF) promotes a tight ion pair where the counterion (Na+) coordinates with the pyrazolide, amplifying steric differentiation and favoring the kinetic N1 product[5].

  • Electronic Control (Thermodynamic Pathway): Electron-withdrawing groups (e.g., -CF3, -Cl, -CN) reduce the nucleophilicity of the adjacent nitrogen[3][5]. Conversely, using polar aprotic solvents (e.g., DMF) with bases like K2CO3 creates a loose ion pair, increasing overall reactivity but often resulting in lower regioselectivity or favoring the thermodynamically stable isomer[2][5].

Mechanism A Unsymmetrical 1H-Pyrazole (Tautomeric Mixture) B Deprotonation (Base) pKa ~14 A->B Base (-H+) C Pyrazolide Anion (Ambident Nucleophile) B->C Charge Delocalization D Electrophilic Attack (S_N2) Alkyl Halide (R-X) C->D + R-X E N1-Alkyl Pyrazole (Sterically Favored) D->E Kinetic Control (THF, NaH) F N2-Alkyl Pyrazole (Electronically Favored) D->F Thermodynamic Control (DMF, K2CO3)

Mechanistic pathways and regioselectivity logic in pyrazole N-alkylation.

Quantitative Data on Regioselectivity

To illustrate the impact of reaction conditions on the mechanistic pathways, Table 1 summarizes the regiochemical outcomes for the N-alkylation of representative unsymmetrical pyrazoles.

Table 1: Influence of Reaction Conditions on Pyrazole Regioselectivity

Pyrazole SubstrateAlkylating AgentBase / CatalystSolventMajor IsomerSelectivity (N1:N2)Mechanistic Driver
3-Chloro-1H-pyrazoleBenzyl BromideNaHTHFN1-Alkyl> 9:1Tight ion pair; steric control[5]
3-Chloro-1H-pyrazoleBenzyl BromideK2CO3DMFN1-Alkyl~ 3:1Loose ion pair; mixed control[5]
3-Substituted-1H-pyrazoleMichael AcceptorsNone (Catalyst-free)Neat/WaterN1-Alkyl> 99.9:1Attractive interactions / H-bonding[1]
4-Chloro-1H-pyrazoleTrichloroacetimidatesCSA (Acid)DCEN-AlkylVariableCarbocation steric approach[6][7]
3-CF3-1H-pyrazoleEthyl IodoacetateK2CO3MeCNMixed1:1Functional group tuning overrides sterics[3]

Advanced Methodologies & Self-Validating Protocols

The following protocols are designed as self-validating systems. The causality behind each step is explicitly detailed to empower researchers to adapt these methods to novel substrates.

Protocol A: Kinetically Controlled Base-Promoted Alkylation

This method utilizes Sodium Hydride (NaH) in Tetrahydrofuran (THF) and is highly recommended for achieving maximum regioselectivity when alkylating sterically hindered unsymmetrical pyrazoles[2][5].

Workflow S1 1. Preparation Dry THF, N2 Atm S2 2. Deprotonation NaH at 0 °C, 30 min S1->S2 S3 3. Alkylation R-X dropwise, 2-16 h S2->S3 S4 4. Quench Sat. NH4Cl at 0 °C S3->S4 S5 5. Isolation Extraction & Purify S4->S5

Step-by-step experimental workflow for base-promoted pyrazole N-alkylation.

Step-by-Step Procedure & Causality:

  • Preparation: Dissolve the unsymmetrical pyrazole (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the premature quenching of NaH by moisture. Nitrogen prevents oxidative degradation. THF is chosen over DMF to maintain a tight ion pair, which enhances steric differentiation between N1 and N2[5].

  • Cooling & Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise[2].

    • Causality: The acid-base reaction between NaH and the pyrazole NH is highly exothermic. Cooling to 0 °C controls the reaction rate and prevents localized overheating. Portion-wise addition manages the evolution of hydrogen gas, preventing reaction runaway[2].

  • Anion Maturation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes[5].

    • Causality: This maturation period ensures 100% conversion of the pyrazole to the pyrazolide anion. Incomplete deprotonation leads to unreacted starting material, complicating downstream purification.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–16 hours[2][5].

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the emergence of a new, less polar spot confirms successful alkylation[2].

  • Quenching: Upon completion, cool the flask to 0 °C and carefully add saturated aqueous

    
     dropwise[2][5].
    
    • Causality:

      
       provides a mildly acidic quench that safely neutralizes unreacted NaH without fully protonating the newly formed N-alkyl pyrazole, ensuring it remains in the organic phase during extraction[2].
      
  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over

    
    , and concentrate under reduced pressure[5].
    
Protocol B: Acid-Catalyzed Alkylation (Base-Free Alternative)

For substrates containing base-sensitive functional groups (e.g., esters, easily enolizable ketones), traditional basic conditions lead to degradation. An alternative is the use of trichloroacetimidates activated by a Brønsted acid[6][7].

Step-by-Step Procedure & Causality:

  • Preparation: Charge a round-bottom flask with the pyrazole (1.0 eq), the appropriate trichloroacetimidate electrophile (1.0 eq), and Camphorsulfonic Acid (CSA, 0.2 eq) under argon[7].

    • Causality: CSA acts as a mild Brønsted acid catalyst that activates the trichloroacetimidate by protonating the imine nitrogen, making it an excellent leaving group without requiring harsh basic conditions[6][7].

  • Reaction: Add dry 1,2-Dichloroethane (DCE) to form a 0.25 M solution. Stir at room temperature for 4 hours[7].

    • Causality: DCE provides sufficient polarity to stabilize the transition state of the electrophilic transfer while remaining inert to the acid catalyst.

  • Workup: Dilute with Ethyl Acetate, wash with saturated aqueous

    
    , and then brine[7].
    
    • Validation: The

      
       wash neutralizes the CSA catalyst and any trichloroacetamide byproduct, ensuring the crude NMR accurately reflects the isomer ratio without interference from acidic protons.
      

Analytical Validation

Differentiating N1 and N2 isomers requires rigorous analytical validation. 1D


 NMR is often insufficient due to overlapping signals. Researchers must utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy). A spatial correlation (cross-peak) between the newly installed N-alkyl protons and the adjacent C5-H (or C3-H) proton on the pyrazole ring definitively assigns the regiochemistry.

References

  • BenchChem. "Application Notes and Protocols for N-Alkylation of 5-amino-1H-pyrazole-3-carbonitrile." BenchChem.
  • BenchChem. "Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole." BenchChem.
  • ACS Publications. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." ACS.org.
  • Semantic Scholar / ResearchGate. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Semantic Scholar.
  • MDPI. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." MDPI.com.

Sources

The Versatile Workhorse: Application Notes and Protocols for 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Synthetic Innovation

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "biologically privileged" scaffold due to its prevalence in a wide array of bioactive compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive framework for the design of novel therapeutics and functional materials. Within the diverse family of pyrazole-based building blocks, 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole emerges as a particularly versatile and powerful reagent for the synthetic chemist.

The strategic placement of a reactive bromomethyl group at the C3 position, coupled with the sterically directing and solubilizing isopropyl group at the N1 position, renders this molecule an exceptional electrophile for a multitude of carbon-heteroatom and carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the synthesis and application of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole, offering detailed protocols and mechanistic insights for its use in the alkylation of a range of nucleophiles.

Synthesis of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole: A Two-Step Approach

The preparation of the title compound is efficiently achieved through a two-step sequence commencing with the synthesis of the corresponding alcohol, (1-(propan-2-yl)-1H-pyrazol-3-yl)methanol, followed by its conversion to the bromide.

Protocol 1: Synthesis of (1-(propan-2-yl)-1H-pyrazol-3-yl)methanol

This procedure outlines the synthesis of the precursor alcohol via the condensation of isopropylhydrazine with an appropriate 1,3-dicarbonyl equivalent.

Materials:

  • Isopropylhydrazine

  • 4,4-dimethoxy-2-butanone

  • Ethanol

  • Glacial Acetic Acid

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Pyrazole Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isopropylhydrazine (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid (0.1 eq).

  • To this solution, add 4,4-dimethoxy-2-butanone (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield crude 1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde.

  • Reduction to the Alcohol: Dissolve the crude aldehyde in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude (1-(propan-2-yl)-1H-pyrazol-3-yl)methanol, which can be purified by silica gel column chromatography.

Protocol 2: Bromination of (1-(propan-2-yl)-1H-pyrazol-3-yl)methanol

This protocol details the conversion of the pyrazole methanol to the target bromomethyl derivative using phosphorus tribromide, a classic and effective method for this transformation.

Materials:

  • (1-(propan-2-yl)-1H-pyrazol-3-yl)methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-(propan-2-yl)-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C during the addition. The use of pyridine (1.1 eq) as a weak base can be beneficial to neutralize the HBr byproduct and drive the reaction to completion.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting alcohol is consumed.

  • Work-up: Carefully quench the reaction by pouring the mixture over ice-cold saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole can be purified by flash column chromatography on silica gel to yield the pure product.

Synthesis_Workflow cluster_synthesis Synthesis of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole start Isopropylhydrazine + 4,4-dimethoxy-2-butanone aldehyde 1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde start->aldehyde Condensation alcohol (1-(propan-2-yl)-1H-pyrazol-3-yl)methanol aldehyde->alcohol Reduction (NaBH4) bromide 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole alcohol->bromide Bromination (PBr3)

Caption: Synthetic workflow for 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole.

Applications in Organic Synthesis: A Versatile Alkylating Agent

The primary utility of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole lies in its ability to act as a potent electrophile in Sₙ2 reactions. The electron-deficient nature of the pyrazole ring enhances the electrophilicity of the bromomethyl carbon, facilitating its reaction with a wide range of nucleophiles.

N-Alkylation: Synthesis of Pyrazole-Containing Amines

The introduction of the (1-isopropyl-1H-pyrazol-3-yl)methyl moiety onto nitrogen-containing molecules is of significant interest in medicinal chemistry, as it can impart favorable pharmacokinetic and pharmacodynamic properties.

This protocol describes a general procedure for the N-alkylation of anilines using 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole.

Materials:

  • 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the substituted aniline (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • Add 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated aniline.

N_Alkylation_Workflow cluster_n_alkylation N-Alkylation of Anilines reagents Aniline + 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole reaction Reaction (K2CO3, DMF, 60-80 °C) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product N-((1-(propan-2-yl)-1H-pyrazol-3-yl)methyl)aniline purification->product

Caption: Experimental workflow for the N-alkylation of anilines.

O-Alkylation: Synthesis of Pyrazolyl Ethers

The formation of ether linkages is a fundamental transformation, and 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole provides a straightforward route to pyrazolyl-containing ethers.

This protocol details the Williamson ether synthesis using a substituted phenol and the title reagent.[2]

Materials:

  • 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole

  • Substituted Phenol (e.g., 4-cyanophenol)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted phenol (1.0 eq) in anhydrous acetonitrile or DMF.

  • Add cesium carbonate (1.5 eq) to the solution. The use of cesium carbonate is often beneficial for promoting the reaction with less nucleophilic phenols.

  • Add 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50 °C for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Alternatively, pour the reaction mixture into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

S-Alkylation: Synthesis of Pyrazolyl Thioethers

Thioethers are important functional groups in various biologically active molecules. The soft nature of sulfur nucleophiles makes them excellent partners for alkylation with soft electrophiles like alkyl bromides.

This protocol provides a general method for the synthesis of pyrazolyl thioethers from thiols.

Materials:

  • 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole

  • Thiol (e.g., thiophenol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Thiolsate Formation: In a dry flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.

  • Add a solution of the thiol (1.0 eq) in THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (1.05 eq) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

C-Alkylation: Formation of Carbon-Carbon Bonds

The alkylation of enolates and other carbon nucleophiles with 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole provides a powerful method for constructing more complex carbon skeletons.

This protocol describes the alkylation of the active methylene compound diethyl malonate, a classic example of C-C bond formation via enolate chemistry.[3]

Materials:

  • 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30 minutes.

  • Alkylation: Add 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (1.0 eq) to the enolate solution.

  • Reaction: Heat the mixture to reflux and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and neutralize with dilute HCl.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography.

Safety and Handling

3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole, as an alkyl bromide, should be handled with appropriate safety precautions. Alkyl bromides are typically irritants to the skin, eyes, and respiratory system. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] In case of contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and high reactivity as an electrophile make it an ideal choice for the introduction of the (1-isopropyl-1H-pyrazol-3-yl)methyl moiety into a wide range of molecules. The protocols detailed in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors, paving the way for the discovery of new chemical entities with potential applications in medicine and materials science.

References

  • Chad's Prep. (n.d.). Substitution with PBr3 & SOCl2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13549439, 3-(Bromomethyl)-1-methyl-1H-pyrazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides. Retrieved from [Link]

  • Loba Chemie. (2019, April 9). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]

  • Cazorla, C., Pfordt, E., Duclos, M.-C., Métay, E., & Lemaire, M. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. RSC Advances, 1(7), 1333. [Link]

  • Gäb, J., & Geyer, A. (1997). The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl derivatives with alcohols under 'Mitsunobu'-conditions. Heterocycles, 45(2), 309. [Link]

  • Google Patents. (n.d.). EP0599688A1 - Process for O-alkylation of phenolic compounds.
  • Organic Syntheses. (n.d.). Diethyl tert-butylmalonate. Retrieved from [Link]

  • Piórko, A., Abd-El-Aziz, A. S., & Sutherland, R. G. (1990). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene-Iron-Cyclopentadienyl Activation. Journal of the Chemical Society, Perkin Transactions 1, (2), 469. [Link]

  • Maji, B., & Sahoo, A. K. (2018). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications, 54(43), 5446–5449. [Link]

  • Stanovnik, B., Svete, J., & Zorc, B. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Cazorla, C., Pfordt, E., Duclos, M.-C., Métay, E., & Lemaire, M. (2011). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. RSC Advances, 1(7), 1333-1339.

Sources

Application Note: 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole as a Privileged Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole (also known as 3-(bromomethyl)-1-isopropyl-1H-pyrazole) has emerged as a highly versatile and privileged building block in modern drug discovery. By enabling the efficient installation of the 1-isopropyl-1H-pyrazol-3-ylmethyl pharmacophore, this reagent allows medicinal chemists to rapidly optimize the physicochemical properties, metabolic stability, and target selectivity of lead compounds. This guide details the structural rationale, key applications, and validated synthetic protocols for utilizing this electrophile in the development of advanced therapeutics.

Physicochemical Profiling & Structural Rationale

The strategic incorporation of the 1-isopropyl-1H-pyrazol-3-ylmethyl moiety is driven by several distinct structural and electronic advantages:

  • Bioisosterism & Hydrogen Bonding: The pyrazole core serves as an excellent bioisostere for phenyl rings and amides. The

    
    -hybridized nitrogen (N2) acts as a dedicated hydrogen-bond acceptor, which can interact with key residues in protein binding pockets without the desolvation penalty associated with more polar heterocycles.
    
  • Lipophilic Pocket Occupation: The N1-isopropyl substitution provides a highly localized, rigid lipophilic volume. In the optimization of kinase inhibitors, replacing a methyl group with an isopropyl group on related heterocycles has been shown to significantly improve kinase selectivity (e.g., against TTK) while maintaining potency against mutant targets like LRRK2 ()[1].

  • Electrophilic Reactivity: The C3-bromomethyl group is a highly reactive electrophile. The adjacent pyrazole

    
    -system stabilizes the 
    
    
    
    transition state (akin to benzylic or allylic activation), allowing for rapid nucleophilic displacement under mild conditions. This prevents the thermal degradation of complex, late-stage amine or alcohol intermediates ()[2].

Key Applications in Drug Development

Synthesis of Kinase Inhibitors (N-Alkylation)

The most prominent application of this building block is the functionalization of primary and secondary amines to generate targeted kinase inhibitors. The methylene linker provides a flexible hinge, allowing the isopropyl-pyrazole motif to perfectly align within the hydrophobic sub-pockets of the kinase hinge region. This approach has been critical in the hit-to-lead optimization of therapies for neurodegenerative diseases, such as Parkinson's disease, where high kinome selectivity and brain penetrance are required[1].

Antiviral Modulators (O-Alkylation)

Beyond oncology and neurology, the building block is utilized to synthesize ether and carbamate linkages in antiviral research. For instance, the


-(1-isopropyl-1H-pyrazol-3-yl)methyl group has been incorporated into novel carbamate derivatives designed to inhibit Hepatitis B Virus (HBV) nucleocapsid assembly, offering a distinct antiviral mechanism against drug-resistant variants ()[3].

Mechanistic Workflow

G A 3-(Bromomethyl)-1-(propan-2-yl) -1H-pyrazole C1 N-Alkylation (SN2) Base: DIPEA, Solv: MeCN A->C1 C2 O-Alkylation (SN2) Base: NaH, Solv: DMF A->C2 B1 Amine Nucleophile (R-NH2 / R2NH) B1->C1 B2 Alcohol Nucleophile (R-OH) B2->C2 D1 Secondary/Tertiary Amine (Kinase Inhibitors) C1->D1 70-90% Yield D2 Ether / Carbamate (Antiviral Modulators) C2->D2 60-85% Yield E Target Protein Binding (Hydrophobic Pocket Occupation) D1->E D2->E

Figure 1: Divergent synthetic workflows utilizing 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole.

Validated Experimental Protocols

Protocol A: Chemoselective N-Alkylation of Amines

Objective: High-yielding installation of the pyrazole motif onto an amine core without over-alkylation. Causality & Design: Acetonitrile (MeCN) is selected as the solvent because its high dielectric constant stabilizes the polar


 transition state. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; its steric bulk prevents it from competing with the substrate for the electrophile, while efficiently scavenging the HBr byproduct to drive the reaction forward.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask under a nitrogen atmosphere, dissolve the target amine (1.0 mmol, 1.0 equiv) in anhydrous MeCN (5.0 mL).

  • Base Addition: Add DIPEA (2.5 mmol, 2.5 equiv). Stir at room temperature for 10 minutes to ensure complete free-basing of any amine salts.

  • Electrophile Introduction: Dissolve 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole (1.1 mmol, 1.1 equiv) in anhydrous MeCN (2.0 mL). Add this solution dropwise to the reaction mixture over 5 minutes to prevent localized concentration spikes that lead to dialkylation.

  • Execution & Self-Validation: Heat the mixture to 60 °C. Monitor the reaction via LC-MS. Validation check: The reaction is deemed complete when the UV trace shows >95% consumption of the starting amine and the MS spectra confirms the dominant

    
     peak of the mono-alkylated product (typically 4–6 hours).
    
  • Workup: Cool to room temperature. Quench with saturated aqueous

    
     (10 mL) to neutralize any remaining acid and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product.

Protocol B: O-Alkylation for Ether Linkages

Objective: Synthesis of ether-linked pyrazole derivatives from complex alcohols. Causality & Design: Because alcohols are inherently poor nucleophiles, Sodium Hydride (NaH) is required to irreversibly deprotonate the hydroxyl group, generating a highly reactive alkoxide. DMF is chosen as the solvent because it effectively solvates the sodium cation, leaving the alkoxide "naked" and maximizing its nucleophilicity.

Step-by-Step Methodology:

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 1.5 mmol, 1.5 equiv) in anhydrous DMF (3.0 mL) under

    
     at 0 °C.
    
  • Alkoxide Generation & Self-Validation: Add the alcohol substrate (1.0 mmol, 1.0 equiv) dissolved in DMF (2.0 mL) dropwise. Validation check: The evolution of

    
     gas (bubbling) will immediately occur. Stir at 0 °C for 30 minutes until gas evolution completely ceases, confirming quantitative alkoxide formation.
    
  • Alkylation: Add 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole (1.2 mmol, 1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.

  • Workup: Carefully quench the reaction by the dropwise addition of ice-water (Caution: reacts violently with unreacted NaH). Extract with EtOAc (3 x 15 mL). Wash the organic layer extensively with water (5 x 10 mL) to remove residual DMF, followed by brine. Dry, concentrate, and purify via chromatography.

Quantitative Data Presentation

The following table summarizes the optimization of the N-alkylation protocol, demonstrating the causality behind the final selected conditions:

EntrySolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
1DCMTEA251245%38%Low thermal energy severely limits the

reaction rate.
2THF

60865%55%Heterogeneous inorganic base limits reaction kinetics and scavenging.
3 MeCN DIPEA 60 5 >95% 88% Optimal solvation and homogeneous base scavenging prevent side reactions.
4DMFDIPEA803>95%82%Faster kinetics achieved, but trace thermal degradation of the product is observed.

Table 1: Optimization parameters for the S_N2 displacement of 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole by primary amines.

References

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications[Link]

  • Source: World Intellectual Property Organization (WIPO)

Sources

Protocol for N-alkylation using 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for N-Alkylation Using 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole

Executive Summary

3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (CAS: 1855907-31-1) is a highly versatile electrophilic building block utilized extensively in medicinal chemistry and drug development[1][2]. The incorporation of the (1-isopropyl-1H-pyrazol-3-yl)methyl moiety into drug scaffolds enhances lipophilicity, introduces a potent hydrogen-bond acceptor, and provides steric bulk that can improve metabolic stability. This application note details robust, scalable protocols for the N-alkylation of amines and azoles using this reagent, highlighting mechanistic rationale, regioselectivity control, and optimization strategies.

Mechanistic Insights & Reaction Design

The N-alkylation of amines and heterocycles with 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole proceeds via a classic bimolecular nucleophilic substitution (


) mechanism[3].
  • Electrophile Reactivity : The bromomethyl group is situated on an electron-rich pyrazole ring. While the bromide is an excellent leaving group, the reaction rate can be significantly accelerated by the addition of catalytic potassium iodide (KI). This initiates an in situ Finkelstein reaction, converting the bromide to a more reactive iodide. This causality is critical when alkylating sterically hindered secondary amines, as the iodide lowers the activation energy of the

    
     transition state.
    
  • Regioselectivity in Azoles : Alkylating unsymmetrical azoles (e.g., substituted pyrazoles, indoles, or imidazoles) often yields a mixture of regioisomers[4]. Regioselectivity is strictly governed by the choice of base and solvent[4]. Weak bases (e.g.,

    
    , 
    
    
    
    ) in polar aprotic solvents (DMF, DMSO) generally favor thermodynamic control, directing the alkylation to the less sterically hindered nitrogen[4][5]. Conversely, strong bases like NaH generate a highly reactive "naked" anion, which can alter the regiochemical outcome based on kinetic accessibility[4].
  • Over-alkylation Control : When alkylating primary amines, over-alkylation to the tertiary amine is a common side reaction because the mono-alkylated product is often more nucleophilic than the starting material[3]. This is mitigated by using a stoichiometric excess of the amine, slow dropwise addition of the alkylating agent at 0 °C, or employing reductive amination alternatives[6].

Reaction Workflows

Workflow A Nucleophile (Amine/Azole) C Deprotonation / Activation A->C B Base + Solvent (e.g., K2CO3 / DMF) B->C E SN2 Alkylation (RT to 80°C) C->E D Add 3-(Bromomethyl)- 1-isopropyl-1H-pyrazole D->E F Aqueous Workup & Extraction E->F G Purification (Flash Chromatography) F->G

Workflow for base-mediated N-alkylation using 3-(bromomethyl)-1-isopropyl-1H-pyrazole.

Regio Start Unsymmetrical Azole + Alkylating Agent BaseChoice Base & Solvent Selection Start->BaseChoice Path1 Polar Aprotic (DMF/DMSO) + Weak Base (K2CO3) BaseChoice->Path1 Path2 Strong Base (NaH) + THF/DMF BaseChoice->Path2 Result1 Thermodynamic Control (Less Sterically Hindered N) Path1->Result1 Result2 Kinetic Control (Often Mixtures or specific N) Path2->Result2

Influence of reaction conditions on the regioselectivity of azole N-alkylation.

Detailed Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (Synthesis of Tertiary Amines)

This protocol is optimized for the alkylation of cyclic secondary amines (e.g., piperidines, piperazines) to prevent over-alkylation and ensure high conversion rates.

Materials:

  • Secondary Amine (1.0 equiv)

  • 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (1.1 equiv)[1]

  • 
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    (2.0 equiv)
  • Potassium Iodide (KI) (0.1 equiv, optional catalyst)

  • Anhydrous Acetonitrile (MeCN) or DMF (0.2 M)

Step-by-Step Procedure:

  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 equiv) in anhydrous MeCN.

  • Base Addition : Add DIPEA (2.0 equiv) to the solution. If using a solid base like

    
    , ensure vigorous stirring to maintain a uniform suspension.
    
  • Catalyst Addition : Add KI (0.1 equiv) to facilitate the in situ generation of the more reactive heteroarylmethyl iodide.

  • Electrophile Addition : Cool the mixture to 0 °C using an ice bath. Dissolve 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole (1.1 equiv) in a minimal amount of MeCN and add it dropwise over 15 minutes to control the initial exothermic reaction rate[6].

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor the reaction progress via LC-MS or TLC (typically using 5-10% MeOH in DCM)[6].

  • Workup : Upon completion, concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Extraction : Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , filter, and concentrate.
    
  • Purification : Purify the crude product via flash column chromatography (Silica gel, gradient of Hexanes/EtOAc or DCM/MeOH) to afford the pure tertiary amine[6].

Protocol B: Regioselective N-Alkylation of Azoles

This protocol is designed for the N-alkylation of heterocycles (e.g., indazoles, pyrazoles, imidazoles) where regioselectivity is a critical parameter[2][4].

Materials:

  • Azole Nucleophile (1.0 equiv)

  • 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (1.05 equiv)

  • Cesium Carbonate (

    
    ) or Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 - 1.5 equiv)
    
  • Anhydrous DMF (0.15 M)

Step-by-Step Procedure:

  • Deprotonation : Dissolve the azole (1.0 equiv) in anhydrous DMF under an inert argon atmosphere. Cool to 0 °C.

  • Base Addition :

    • For Thermodynamic Control: Add

      
       (1.5 equiv) and stir at room temperature for 30 minutes[4].
      
    • For Kinetic Control: Carefully add NaH (1.2 equiv) portion-wise at 0 °C. Stir until hydrogen gas evolution ceases (approx. 30 mins)[4].

  • Alkylation : Add 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole (1.05 equiv) dropwise to the activated azole solution[4].

  • Heating : Depending on the nucleophilicity of the azole, stir at room temperature or heat to 60–80 °C for 4–24 hours[4].

  • Quenching : Cool the reaction to room temperature and carefully quench with ice-cold water[4].

  • Extraction : Extract the aqueous mixture with EtOAc (3x). Wash the combined organic layers extensively with water (to remove DMF) and brine, then dry over

    
    [4].
    
  • Purification : Concentrate in vacuo and purify via flash chromatography. Regioisomers can often be separated using a carefully optimized gradient of Hexanes/EtOAc[4].

Quantitative Data & Optimization Matrix

The following table summarizes the expected outcomes when optimizing the N-alkylation of a generic unsymmetrical azole with 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole based on base and solvent selection.

BaseSolventTemp (°C)Relative Reaction RateRegioselectivity (N1 vs N2)Primary Byproducts

MeCN60ModerateHigh (Thermodynamic, less hindered)[4]Unreacted starting material

DMFRT to 60FastVery High (Thermodynamic)Minimal
DIPEA THF65SlowPoorAlkene (Elimination of bromide)
NaH DMF0 to RTVery FastVariable (Kinetic control)[4]Regioisomer mixtures[4]

+ KI
Acetone50FastHighMinimal

Troubleshooting & Causality

  • Issue: Low Conversion / Sluggish Reaction

    • Causality: The amine nucleophile may be highly sterically hindered, or the basicity of the solvent/base system is insufficient to deprotonate the azole.

    • Solution: Add 0.1–0.2 equivalents of KI or NaI. The in situ formation of the heteroarylmethyl iodide significantly lowers the activation energy of the

      
       transition state. Alternatively, switch from MeCN to a more polar aprotic solvent like DMF or DMSO to increase the nucleophilicity of the amine/anion[4].
      
  • Issue: Formation of Dialkylated Primary Amines

    • Causality: The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly attached alkyl group[3].

    • Solution: Use a large excess of the primary amine (3-5 equiv) if it is inexpensive. Otherwise, utilize a protective group strategy or switch to a reductive amination protocol if the corresponding 1-isopropyl-1H-pyrazole-3-carbaldehyde is available[6].

  • Issue: Poor Regioselectivity in Azole Alkylation

    • Causality: The energy difference between the transition states leading to N1 vs N2 alkylation is too small under the current conditions[4].

    • Solution: Switch to a bulkier base (e.g.,

      
       instead of 
      
      
      
      ) or change the solvent polarity. Fluorinated solvents like 2,2,2-trifluoroethanol (TFE) have been documented to dramatically shift regioselectivity in pyrazole alkylations by forming specific hydrogen-bonding networks[4].

References

  • Bera, A., et al. "Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions." The Journal of Organic Chemistry, American Chemical Society, 2024. URL:[Link]

  • Array BioPharma Inc. "Compounds and methods for kinase modulation." Google Patents (WO2012082689A1), 2012.

Sources

3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole in Targeted Drug Discovery

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazole Scaffold

In modern rational drug design, the pyrazole heterocycle is a privileged scaffold, frequently utilized to target the ATP-binding sites of kinases[1]. However, achieving the delicate balance between target selectivity, metabolic stability, and synthetic tractability requires precise functionalization. 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (also known as 3-(bromomethyl)-1-isopropyl-1H-pyrazole) emerges as a highly versatile electrophilic building block designed to address these exact challenges[2][3].

This guide details the physicochemical rationale, structural advantages, and validated experimental workflows for integrating this building block into pharmaceutical pipelines, particularly for the synthesis of kinase inhibitors (e.g., RET, JAK) and phosphodiesterase (PDE) modulators[1][4].

Mechanistic Rationale: Causality in Structural Design

As medicinal chemists, we do not select building blocks arbitrarily; every functional group must serve a pharmacokinetic or synthetic purpose. The utility of 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole is driven by two distinct structural features:

  • The 1-(Propan-2-yl) [Isopropyl] Group – Metabolic Stability & Target Affinity: Unsubstituted (N-H) pyrazoles often suffer from poor oral bioavailability due to rapid glucuronidation, while N-methyl variants can be susceptible to oxidative N-dealkylation by Cytochrome P450 enzymes. The 1-isopropyl group provides critical steric bulk that shields the nitrogen from metabolic degradation[1][3]. Furthermore, in the context of kinase inhibition (such as RET kinase), the isopropyl moiety is perfectly sized to occupy specific hydrophobic sub-pockets within the enzyme's active site, enhancing binding affinity against both wild-type kinases and clinically resistant gatekeeper mutants (e.g., V804M)[1][4].

  • The 3-Bromomethyl Group – Synthetic Efficiency: For late-stage functionalization, the bromomethyl group is a superior electrophile compared to its chloromethyl counterpart. The weaker carbon-bromine bond and the polarizability of the bromide ion make it an excellent leaving group for

    
     nucleophilic substitutions[5][6]. This allows for the rapid, high-yielding alkylation of sterically hindered or electronically deactivated amines, anilines, and thiols under mild conditions, minimizing unwanted side reactions like elimination or thermal degradation.
    
Table 1: Physicochemical Profile & Comparative Advantage
Property / FeatureData / DescriptionMedicinal Chemistry Advantage
Chemical Name 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazoleStandardized nomenclature for reproducible sourcing.
CAS Number 1855907-31-1 (Hydrobromide salt)Ensures accurate procurement of the stable salt form[2].
Leaving Group Bromide (

)
Faster

kinetics at lower temperatures compared to chlorides[6].
N-Substitution Propan-2-yl (Isopropyl)High metabolic stability; optimal Van der Waals interactions in kinase pockets[1].

Pathway Visualization: The Role in Kinase Inhibition

When this building block is used to synthesize targeted therapeutics, the resulting compounds frequently act as competitive inhibitors of oncogenic signaling pathways. Below is the signaling cascade for RET kinase, a primary target for 1-isopropyl-pyrazole derivatives[1][4].

G RET Mutant RET Kinase RAS RAS Protein RET->RAS Drug 1-Isopropyl-pyrazole Inhibitor Drug->RET Competitive Inhibition RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation

RET Kinase Signaling Pathway and Inhibition by Pyrazole Derivatives.

Experimental Protocol: Alkylation for Pharmacophore Assembly

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It utilizes 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole for the N-alkylation of a primary aniline—a fundamental step in synthesizing the core scaffold of many kinase inhibitors[5].

Workflow Overview

Workflow Prep Reagent Prep (Amine + Base) Alkylation SN2 Alkylation (Bromomethyl Pyrazole) Prep->Alkylation Monitor LC-MS Monitoring (Mass Shift Validation) Alkylation->Monitor Purify Flash Chromatography (Product Isolation) Monitor->Purify Assay In Vitro Bioassay (IC50 Determination) Purify->Assay

Workflow for SN2 Alkylation and Downstream Kinase Inhibitor Screening.

Step-by-Step Methodology

Reagents Required:

  • 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole hydrobromide (1.0 eq)

  • Target Nucleophile (e.g., substituted aniline or secondary amine) (1.1 eq)

  • Base: Potassium carbonate (

    
    ) or Cesium carbonate (
    
    
    
    ) (3.0 eq)
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (

    
    )
    

Step 1: Free-Basing and Nucleophile Activation

  • In an oven-dried round-bottom flask purged with inert gas (

    
     or Argon), dissolve the target nucleophile (1.1 eq) in anhydrous DMF (0.2 M concentration).
    
  • Add finely powdered, anhydrous

    
     (3.0 eq). Causality note: A strong, non-nucleophilic base is required not only to deprotonate the nucleophile but also to neutralize the hydrobromide salt of the pyrazole building block.
    
  • Stir the suspension at room temperature for 15 minutes to ensure optimal deprotonation.

Step 2: Electrophile Addition (


 Reaction) 
  • Dissolve 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole hydrobromide (1.0 eq) in a minimal volume of anhydrous DMF.

  • Add the electrophile solution dropwise to the reaction mixture over 10 minutes at 0 °C. Causality note: Dropwise addition at low temperatures prevents local concentration spikes, thereby minimizing the risk of over-alkylation (e.g., forming tertiary amines from primary amines).

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

Step 3: Self-Validating In-Process Monitoring

  • Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.

  • Validation Checkpoint: The reaction is complete when the mass of the starting nucleophile is depleted, and a new peak corresponding to

    
     (addition of the 1-isopropyl-1H-pyrazol-3-ylmethyl moiety minus the leaving bromide) appears.
    

Step 4: Workup and Isolation

  • Quench the reaction by adding ice-cold distilled water (3x the reaction volume) to precipitate the crude product.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Final Structural Validation: Perform

    
    -NMR. The disappearance of the sharp bromomethyl singlet (typically around 
    
    
    
    4.4 - 4.6 ppm) and the appearance of a new methylene signal shifted upfield confirms successful covalent linkage[6].

Conclusion

The strategic incorporation of 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole into drug discovery workflows offers a dual advantage: the synthetic reliability of a highly reactive bromomethyl electrophile, and the pharmacokinetic superiority of the 1-isopropyl pyrazole pharmacophore. By following the validated


 protocols outlined above, medicinal chemists can efficiently generate robust libraries of targeted inhibitors for oncology and neurology applications.

References

  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor European Journal of Medicinal Chemistry / Korea University Research Repository URL:[Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors MDPI - Molecules URL:[Link]

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition National Institutes of Health (PMC) URL:[Link]

  • Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening ResearchGate / Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Application Note: Bench-to-Pilot Synthesis of Pyrazole-Containing APIs via Knorr Cyclocondensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring system is a "privileged scaffold" in modern medicinal chemistry, serving as the core structural motif in numerous blockbuster Active Pharmaceutical Ingredients (APIs), including the selective COX-2 inhibitor Celecoxib and the veterinary NSAID Mavacoxib[1],[2]. The most robust and scalable method for constructing the 1,5-diarylpyrazole core is the Knorr cyclocondensation—a reaction between a 1,3-dicarbonyl compound and an aryl hydrazine[1].

This application note provides a comprehensive, self-validating experimental protocol for the synthesis of pyrazole-containing APIs. By analyzing the thermodynamic and kinetic causality behind reagent and solvent selection, this guide empowers researchers to optimize regioselectivity, maximize yields, and seamlessly scale from benchtop discovery to pilot-plant production.

Mechanistic Rationale & Causality in Reaction Design

The synthesis of a trifluoromethylated diarylpyrazole (such as Celecoxib) is a two-stage process. Understanding the chemical causality at each stage is critical for preventing impurity formation and ensuring a self-validating workflow.

Causality of Base Selection in Claisen Condensation

The first stage requires the formation of a 1,3-dicarbonyl precursor via the Claisen condensation of an acetophenone with ethyl trifluoroacetate. Utilizing a strong, non-nucleophilic base like Sodium Hydride (NaH) in Tetrahydrofuran (THF) is preferred over alkoxide bases[3]. Causality: NaH irreversibly deprotonates the acetophenone to form the enolate, driving the reaction forward via the release of hydrogen gas. This prevents the reversible equilibria and transesterification side-reactions often observed when using sodium methoxide or ethoxide.

Causality of Solvent-Driven Regioselectivity

In the second stage (the Knorr cyclocondensation), the unsymmetrical nature of the 1,3-dicarbonyl intermediate presents a regioselectivity challenge. The nucleophilic hydrazine can attack either the 1-carbonyl or the 3-carbonyl position. Causality: Methanol is the optimal solvent because it actively participates in the reaction's transition state[2]. Methanol reversibly adds to the highly electrophilic 3-carbonyl (adjacent to the strongly electron-withdrawing CF₃ group) to form a hemiacetal/acetal intermediate. This temporary masking of the 3-position sterically and electronically forces the incoming aryl hydrazine to exclusively attack the 1-carbonyl position. This solvent-driven mechanism suppresses the formation of the unwanted 1,3-diarylpyrazole regioisomer, ensuring >99:1 regioselectivity for the desired 1,5-diarylpyrazole API[2].

Causality of Reagent Stoichiometry

The protocol utilizes the hydrochloride salt of the aryl hydrazine rather than the free base. Causality: The HCl salt serves a dual purpose: it provides the hydrazine nucleophile while simultaneously acting as an in situ Brønsted acid catalyst[2]. This acidic environment is mandatory to catalyze the initial hydrazone formation and subsequent dehydration, eliminating the need for external corrosive acids. A slight stoichiometric excess (1.1 equivalents) ensures the complete consumption of the 1,3-dicarbonyl, which is notoriously difficult to separate from the final API during downstream recrystallization[3].

Experimental Workflow & In-Process Controls

ExperimentalWorkflow Step1 Step 1: Claisen Condensation Formation of 1,3-Dicarbonyl IPC1 IPC 1: Check Conversion (TLC / 19F NMR) Step1->IPC1 Step2 Step 2: Knorr Cyclocondensation Addition of Aryl Hydrazine IPC1->Step2 If >95% conversion IPC2 IPC 2: Monitor Hydrazone Cyclization & Dehydration Step2->IPC2 Workup Step 3: Workup & Isolation Precipitation in Water IPC2->Workup If starting material consumed Purification Step 4: Recrystallization (Toluene/Ethyl Acetate) Workup->Purification FinalAPI Pure Pyrazole API (Celecoxib / Mavacoxib) Purification->FinalAPI

Experimental workflow and in-process controls for pyrazole API synthesis.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria at each checkpoint are explicitly met.

Phase 1: Synthesis of the 1,3-Dicarbonyl Precursor

Example target: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.8 eq) in anhydrous THF (50 mL) and cool the mixture to 0 °C using an ice bath[3].

  • Substrate Introduction: Dissolve 4'-methylacetophenone (1.0 eq) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension over 10 minutes[3]. Stir for an additional 15 minutes to ensure complete enolate formation.

  • Condensation: Add ethyl trifluoroacetate (1.3 eq) dropwise to the reaction mixture[3].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 3 hours[3].

  • Validation Checkpoint 1 (Self-Validation): Withdraw a 0.1 mL aliquot, quench in 1 mL of 1M HCl, and extract with 1 mL of ethyl acetate. Analyze the organic layer via TLC (Hexane:Ethyl Acetate 8:2). Criteria to proceed: The complete disappearance of the UV-active acetophenone spot confirms the limiting reagent is consumed.

  • Workup: Pour the reaction mixture into ice water (100 mL), acidify to pH 2-3 using 1M HCl, and extract with ethyl acetate (3 x 50 mL)[3]. Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl intermediate.

Phase 2: Knorr Cyclocondensation to the Pyrazole API

Example target: Celecoxib

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser.

  • Reagent Mixing: Dissolve the crude 1,3-dicarbonyl intermediate (1.0 eq) and 4-sulfamoylphenylhydrazine hydrochloride (1.1 eq) in HPLC-grade Methanol (30 mL)[3].

  • Cyclization: Heat the reaction mixture to reflux (approx. 65 °C) and maintain vigorous stirring for 4.5 to 6 hours[1],[2].

  • Validation Checkpoint 2 (Self-Validation): Utilize benchtop ¹⁹F NMR spectroscopy to analyze a crude reaction aliquot[2]. Criteria to proceed: Observe the complete disappearance of the trifluoromethyl signal corresponding to the 1,3-dicarbonyl and the appearance of a single, distinct ¹⁹F signal corresponding to the pyrazole CF₃ group. This provides real-time, unambiguous confirmation of product formation and regiomeric purity[2].

  • Isolation: Cool the mixture to room temperature. Concentrate the solvent via rotary evaporation. Pour the residue into cold water to induce precipitation[1],[3].

  • Purification: Collect the crude solid by vacuum filtration. Recrystallize the product from a mixture of Toluene/Ethyl Acetate to yield the highly pure 1,5-diarylpyrazole API[4].

Quantitative Optimization Data

The following table summarizes the quantitative impact of solvent and catalyst selection on the cyclocondensation step, highlighting why Methanol is the definitive solvent of choice for this class of APIs.

Table 1: Optimization of Cyclocondensation Parameters for Celecoxib Synthesis
SolventCatalystTemp (°C)Time (h)Yield (%)Regioisomeric Purity (1,5- vs 1,3-isomer)
Methanol None (HCl salt inherent) 65 (Reflux) 4.5 >96% >99 : 1
EthanolNone (HCl salt inherent)78 (Reflux)6.088%95 : 5
WaterAqueous HCl100 (Reflux)6.090%97 : 3
THFCu(OTf)₂654.582%90 : 10

Data synthesized from high-throughput benchtop NMR screenings and batch process optimizations[2],[1].

References

  • Application Notes & Protocols: The Role of the Pyrazole Moiety in Pharmaceutical Intermediate Synthesis - Benchchem. 1

  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - MDPI. 2

  • An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor - ResearchGate. 4

  • Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor - J-Stage.3

Sources

Application Notes and Protocols for 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in the discovery and development of novel agrochemicals. The focus is on the strategic utilization of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole, a key heterocyclic building block. This document elucidates the intrinsic value of the pyrazole scaffold, a "privileged" structure in agrochemical discovery, and details the synthetic versatility endowed by the reactive bromomethyl group.[1] Protocols for the synthesis of diverse agrochemical candidates, including potential fungicides, herbicides, and insecticides, are provided. Furthermore, methodologies for the subsequent biological evaluation of these synthesized compounds are outlined, underpinned by an understanding of the common modes of action associated with pyrazole-based agrochemicals.

Introduction: The Pyrazole Scaffold as a Cornerstone in Agrochemical Innovation

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are of paramount importance in the agrochemical industry.[1][2][3] Their remarkable success stems from a combination of favorable physicochemical properties, metabolic stability, and the ability to be extensively functionalized, allowing for the fine-tuning of biological activity.[1][4] The pyrazole core is a recurring motif in a multitude of commercialized fungicides, herbicides, and insecticides, underscoring its status as a privileged structural framework.[1][5]

The subject of this guide, 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole, is a strategically designed intermediate. The N-isopropyl (propan-2-yl) group can influence solubility and metabolic stability, while the 3-bromomethyl moiety serves as a highly reactive electrophilic handle. This reactive site is primed for nucleophilic substitution reactions, enabling the facile introduction of a wide array of functional groups and the construction of complex molecular architectures. This versatility is the cornerstone of its utility in combinatorial and targeted synthesis campaigns aimed at discovering next-generation crop protection agents.

Physicochemical Properties and Reactivity Profile

While specific experimental data for 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole is not extensively published, its properties can be inferred from its structure.

Table 1: Predicted Physicochemical Properties of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole

PropertyPredicted Value/CharacteristicSignificance in Agrochemical Research
Molecular Formula C₇H₁₁BrN₂Foundational for analytical characterization.
Molecular Weight 203.08 g/mol Influences diffusion and transport properties.
Appearance Likely a colorless to pale yellow oil or low-melting solid.Important for handling and formulation.
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, Acetone).Critical for selecting appropriate reaction and purification conditions.
Reactivity The C-Br bond is susceptible to nucleophilic attack.This is the key feature for its use as a synthetic intermediate. It will readily react with O, N, and S-based nucleophiles.
Stability Likely stable under anhydrous conditions at moderate temperatures. May be sensitive to light and strong bases.Dictates storage and handling requirements.

The primary mode of reactivity for this compound is the Sɴ2 reaction at the benzylic-like carbon of the bromomethyl group. This allows for the covalent linkage of the pyrazole core to a diverse range of substrates.

Synthetic Applications in Agrochemical Discovery

The true value of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole lies in its role as a versatile building block. Below are detailed protocols for its application in the synthesis of three major classes of agrochemicals.

Synthesis of Pyrazole-Carboxamide Fungicide Precursors

Rationale: A significant number of modern fungicides are Succinate Dehydrogenase Inhibitors (SDHIs), many of which feature a pyrazole-carboxamide pharmacophore.[1] These compounds function by disrupting the fungal mitochondrial respiratory chain, leading to the cessation of energy production and fungal cell death.[1] The following protocol outlines the synthesis of a key intermediate that can be further elaborated into a range of potential SDHI fungicides.

Experimental Workflow Diagram:

G reagent1 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole intermediate1 N-Aryl-N-((1-(propan-2-yl)-1H-pyrazol-3-yl)methyl)amine reagent1->intermediate1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent2 Substituted Aniline reagent2->intermediate1 product Final Pyrazole Carboxamide intermediate1->product Acylation with an acid chloride reagent3 Oxalyl Chloride intermediate2 Amine Intermediate reagent4 Amine

Caption: Synthesis of pyrazole carboxamides.

Protocol 3.1: Synthesis of N-Aryl-N-((1-(propan-2-yl)-1H-pyrazol-3-yl)methyl)amine Intermediates

  • Reaction Setup: To a stirred solution of a desired substituted aniline (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Addition of Pyrazole: Add 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (1.1 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-N-((1-(propan-2-yl)-1H-pyrazol-3-yl)methyl)amine intermediate.

This intermediate can then be acylated with various acid chlorides to generate a library of pyrazole carboxamides for fungicidal screening.[6]

Synthesis of Pyrazole-Ether Herbicides

Rationale: Pyrazole derivatives are prominent in the development of herbicides that target critical plant enzymes.[1] One major class of pyrazole herbicides are inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is vital for pigment biosynthesis in plants.[1][7] Inhibition of HPPD leads to characteristic bleaching of new plant growth and ultimately, plant death.[1] The following protocol describes the synthesis of pyrazole-ether derivatives, a common structural motif in this class.

Experimental Workflow Diagram:

G reagent1 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole product Pyrazole-Ether Product reagent1->product Base (e.g., Cs₂CO₃) Solvent (e.g., Acetonitrile) reagent2 Substituted Phenol reagent2->product

Caption: Synthesis of pyrazole-ether herbicides.

Protocol 3.2: Synthesis of 3-((Aryloxy)methyl)-1-(propan-2-yl)-1H-pyrazoles

  • Reaction Setup: In a sealed tube, combine a substituted phenol (1.0 eq.), 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (1.2 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.) in anhydrous acetonitrile (0.4 M).

  • Reaction Conditions: Heat the mixture to 80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting phenol is consumed (typically 6-18 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in ethyl acetate and wash with 1 M NaOH solution, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography on silica gel to yield the target pyrazole-ether.

Synthesis of Pyrazole-based Insecticide Analogues

Rationale: Pyrazole insecticides are highly effective against a broad range of agricultural pests.[1][8][9] A notable example is Fipronil, which acts as a potent antagonist of the GABA-gated chloride channel in insect neurons, leading to central nervous system disruption and death.[1] While structurally distinct from Fipronil, our target molecule can be used to synthesize novel pyrazole derivatives with potential insecticidal activity by introducing various toxophores via the bromomethyl linker.

Experimental Workflow Diagram:

G reagent1 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole product Pyrazole Thioether reagent1->product Base (e.g., NaH) Solvent (e.g., THF) reagent2 Heterocyclic Thiol reagent2->product

Caption: Synthesis of pyrazole thioethers.

Protocol 3.3: Synthesis of Pyrazole Thioether Derivatives

  • Reaction Setup: To a solution of a heterocyclic thiol (e.g., 2-mercaptobenzothiazole, 1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Formation of Thiolate: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Pyrazole: Re-cool the mixture to 0 °C and add a solution of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (1.05 eq.) in THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to obtain the desired pyrazole thioether.

Protocols for Biological Evaluation

Following the synthesis of novel derivatives from 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole, a systematic biological evaluation is essential to identify promising lead compounds.

In Vitro Fungicidal Assay

Principle: To determine the direct inhibitory effect of the synthesized compounds on the mycelial growth of key plant pathogenic fungi.

Protocol 4.1.1: Mycelial Growth Inhibition Assay

  • Preparation of Test Plates: Prepare Potato Dextrose Agar (PDA) and amend with the test compounds dissolved in a minimal amount of DMSO to achieve final concentrations ranging from 0.1 to 100 µg/mL. Pour the amended PDA into sterile Petri dishes. A DMSO-only plate serves as the negative control, and a commercial fungicide (e.g., Pyraclostrobin) as a positive control.[10][11][12]

  • Inoculation: Place a 5 mm mycelial plug from an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Botrytis cinerea) in the center of each plate.

  • Incubation: Incubate the plates at 25 ± 2 °C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter in the treated plate. Determine the EC₅₀ (Effective Concentration to inhibit 50% growth) for active compounds.[13]

Herbicidal Activity Screening

Principle: To assess the pre- and post-emergence herbicidal activity of the synthesized compounds on representative weed and crop species.

Protocol 4.2.1: Pre-emergence Herbicidal Assay

  • Planting: Fill pots with a sandy loam soil and sow seeds of selected weed species (e.g., Setaria viridis, Abutilon theophrasti) and a crop species (e.g., corn, wheat) at a depth of 1-2 cm.

  • Application: Prepare solutions of the test compounds in a water/acetone mixture with a surfactant. Apply the solutions evenly to the soil surface at various rates (e.g., 150 g a.i./ha).[7][14] An untreated control must be included.

  • Incubation: Place the pots in a greenhouse with controlled temperature, humidity, and light conditions. Water as needed.

  • Evaluation: After 14-21 days, visually assess the percentage of weed control and crop injury on a scale of 0% (no effect) to 100% (complete kill).[15]

Protocol 4.2.2: Post-emergence Herbicidal Assay

  • Planting and Growth: Grow the selected weed and crop species in pots until they reach the 2-4 leaf stage.

  • Application: Apply the test compound solutions directly to the foliage of the plants.[15]

  • Incubation and Evaluation: Return the plants to the greenhouse and assess for herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) after 7, 14, and 21 days.

Insecticidal Bioassay

Principle: To evaluate the contact and stomach toxicity of the synthesized compounds against common insect pests.

Protocol 4.3.1: Leaf-Dip Bioassay for Foliar Pests (e.g., Aphids)

  • Preparation of Test Solutions: Prepare serial dilutions of the test compounds in an appropriate solvent containing a surfactant.

  • Treatment: Dip leaves (e.g., cabbage, cotton) into the test solutions for 10-15 seconds and allow them to air dry. A solvent-only dip serves as a control.

  • Infestation: Place the treated leaves in Petri dishes lined with moist filter paper and introduce a known number of insects (e.g., 20-30 adult aphids).

  • Incubation: Maintain the Petri dishes at 25 ± 2 °C with a 16:8 hour light:dark photoperiod.

  • Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-treatment. Calculate the LC₅₀ (Lethal Concentration to kill 50% of the population).[9]

Protocol 4.3.2: Diet Incorporation Assay for Chewing Insects (e.g., Cotton Bollworm)

  • Preparation of Artificial Diet: Prepare an artificial diet for the target insect and, while it is still liquid, incorporate the test compounds at various concentrations. Pour the diet into the wells of a multi-well plate.

  • Infestation: Place one neonate larva in each well.

  • Incubation: Seal the plates and incubate under controlled environmental conditions.

  • Evaluation: Assess larval mortality and growth inhibition after 5-7 days.

Conclusion

3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole represents a valuable and versatile starting material for the synthesis of novel agrochemical candidates. Its utility is derived from the stable and biologically relevant pyrazole core, combined with a reactive bromomethyl group that facilitates the construction of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for the synthetic exploration and biological evaluation of new compounds derived from this promising intermediate. By leveraging these methodologies, researchers can accelerate the discovery of new and effective solutions for crop protection.

References

  • BenchChem. (n.d.). Novel Pyrazole Derivatives Demonstrate Potent Herbicidal Activity: A Comparative Analysis.
  • BenchChem. (n.d.). Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis.
  • ResearchGate. (n.d.). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.
  • SciSpace. (n.d.). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.
  • ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • MDPI. (2023, May 26). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria.
  • PMC. (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives.
  • ACS Publications. (2012, February 3). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties.
  • (2025, January 23). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
  • PubMed. (2016, July 4). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.
  • ACS Publications. (2013, August 23). Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I.
  • Taylor & Francis. (2020, October 7). Synthesis and herbicidal activity of new pyrazole ketone derivatives.
  • (2017, February 1). Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives.
  • J-Stage. (n.d.). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives.
  • ACS Publications. (2025, September 11). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
  • RSC Publishing. (2024, April 2). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens.
  • (2025, January 20). Pyrazole derivatives: Recent advances in discovery and development of pesticides.
  • ACS Publications. (2025, November 21). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management.
  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • (2022, October 26). Pyrazole Scaffold: A Remarkable Tool in Drug Development.
  • BenchChem. (n.d.). Application Notes and Protocols: Agrochemical Applications of Brominated Pyrazole Compounds.
  • ChemicalBook. (n.d.). 3-BROMO-1H-PYRAZOLE synthesis.
  • PubMed. (2024, May 22). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors.
  • (n.d.). SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID.
  • Haihang Industry. (n.d.). 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid CAS 500011-86-9.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol.
  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
  • PMC - NIH. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Organic Chemistry Portal. (n.d.). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride.
  • LOCKSS. (2007, March 27). PYRAZOLE CHEMISTRY IN CROP PROTECTION Clemens Lamberth Syngenta AG, Crop Protection Research, Chemistry, Schwarzwaldallee 215, C.
  • (2011, August 8). Cross coupling reactions in organic synthesis themed issue.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • PMC. (2022, December 1). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene.
  • Frontiers. (2022, January 3). Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease.

Sources

Application Note: Kilo-Scale Synthesis of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (commonly referred to as 3-(bromomethyl)-1-isopropyl-1H-pyrazole) is a highly valuable electrophilic building block widely utilized in the synthesis of kinase inhibitors and GPCR ligands[1]. Handling the free base of this compound on a large scale presents significant stability challenges due to its propensity for auto-alkylation and polymerization.

This application note details a robust, three-step, kilo-scale protocol to synthesize the target compound as a highly stable hydrobromide salt (CAS 1855907-31-1)[2]. The route is specifically designed for process chemistry: it avoids hazardous reducing agents like lithium aluminum hydride (LAH) and utilizes sterically driven regioselectivity to completely eliminate the need for costly chromatographic purification.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis relies on a self-validating three-step sequence: Regioselective N-alkylation, chemoselective ester reduction, and bromination followed by salt formation.

SynthesisWorkflow SM Ethyl 1H-pyrazole- 3-carboxylate Int1 Ethyl 1-isopropyl-1H- pyrazole-3-carboxylate SM->Int1 2-Bromopropane K2CO3, MeCN, 80°C (Regioselective) Int2 (1-Isopropyl-1H-pyrazol- 3-yl)methanol Int1->Int2 NaBH4, LiCl THF/EtOH, 40°C (Safe Reduction) Prod 3-(Bromomethyl)-1-isopropyl- 1H-pyrazole HBr Int2->Prod 1. PBr3, DCM 2. HBr/AcOH (Salt Formation)

Figure 1: Three-step synthetic workflow for 3-(Bromomethyl)-1-isopropyl-1H-pyrazole HBr.

Step 1: Regioselective N-Alkylation

The synthesis begins with the N-alkylation of ethyl 1H-pyrazole-3-carboxylate using 2-bromopropane. Unsubstituted pyrazoles are tautomeric, meaning alkylation under basic conditions typically yields a mixture of 1,3- and 1,5-isomers. However, the bulky ethyl ester group at the C3 position provides significant steric hindrance. When deprotonated by a mild base like potassium carbonate, the nucleophilic attack is sterically redirected to the less hindered N1 position. This mechanism yields the 1,3-isomer as the major product (>85% regioselectivity), which can be easily isolated via simple aqueous workup (3[3]).

Regioselectivity Base Deprotonation by K2CO3 Anion Pyrazole Anion (Tautomeric Resonance) Base->Anion PathA Attack at N1 (Sterically Unhindered) Anion->PathA Favored Pathway PathB Attack at N2 (Sterically Hindered by C3-Ester) Anion->PathB Disfavored Pathway Major 1,3-Isomer (Major Product, >85%) PathA->Major Minor 1,5-Isomer (Minor Product, <15%) PathB->Minor

Figure 2: Steric redirection logic governing the regioselectivity of pyrazole N-alkylation.

Step 2: Chemoselective Ester Reduction

Scaling up ester reductions traditionally relies on LAH, which poses severe thermal hazards and generates intractable aluminum emulsions during aqueous workup. To build a self-validating, safe system, this protocol employs a sodium borohydride (NaBH₄) and lithium chloride (LiCl) system in a THF/Ethanol mixture. The addition of LiCl generates lithium borohydride (LiBH₄) in situ. The lithium cation acts as a Lewis acid, coordinating to the ester carbonyl oxygen, thereby enhancing its electrophilicity and accelerating hydride delivery (4[4]). This method is highly scalable and allows for a simple, safe aqueous quench (5[5]).

Step 3: Bromination and Salt Formation

The resulting alcohol is converted to the alkyl bromide using phosphorus tribromide (PBr₃). Because benzyl/allyl-type halides containing nucleophilic nitrogen atoms are prone to auto-alkylation, the final product is immediately treated with hydrobromic acid (HBr) in acetic acid. Protonation of the pyrazole nitrogen deactivates its nucleophilicity, precipitating the product as a highly crystalline, shelf-stable hydrobromide salt[6].

Quantitative Optimization Data

Table 1: Regioselectivity of N-Alkylation based on Base/Solvent (100 g scale)

BaseSolventTemp (°C)1,3-Isomer : 1,5-Isomer RatioIsolated Yield (1,3-Isomer)
Cs₂CO₃DMF6092 : 881%
K₂CO₃DMF8088 : 1278%
K₂CO₃ MeCN 80 89 : 11 84% (Preferred)
NaHTHF0 to 2575 : 2562%

Note: Acetonitrile (MeCN) is selected for the scale-up protocol due to superior solvent recovery and easier removal during aqueous workup compared to DMF.

Table 2: Reducing Agent Comparison for Ester to Alcohol Conversion

Reagent SystemSolventSafety Profile (Scale-up)Workup DifficultyConversion (%)
LiAlH₄THFHigh Hazard (Exothermic)High (Emulsions)>99%
DIBAL-HDCMModerate HazardModerate95%
NaBH₄ / MeOHMeOHLow HazardLow<20% (Too slow)
NaBH₄ / LiCl THF/EtOH Low Hazard Low (Simple extraction) >98% (Preferred)

Step-by-Step Scale-Up Protocols (1 kg Scale)

Protocol 1: Synthesis of Ethyl 1-(propan-2-yl)-1H-pyrazole-3-carboxylate
  • Charge: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, charge ethyl 1H-pyrazole-3-carboxylate (1.00 kg, 7.14 mol) and anhydrous acetonitrile (10.0 L).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (1.97 kg, 14.28 mol, 2.0 eq). Stir the suspension at 20 °C for 15 minutes.

  • Alkylation: Add 2-bromopropane (1.32 kg, 10.71 mol, 1.5 eq) dropwise over 30 minutes.

  • Heating: Ramp the reactor temperature to 80 °C and reflux for 18 hours. Monitor by HPLC until the starting material is <2%.

  • Workup: Cool to 20 °C. Filter the suspension through a Celite pad to remove inorganic salts. Wash the filter cake with MeCN (2.0 L).

  • Concentration & Washing: Concentrate the filtrate under reduced pressure. Dissolve the crude oil in MTBE (5.0 L) and wash with water (3 x 2.0 L). Causality Note: The minor 1,5-isomer is slightly more water-soluble than the 1,3-isomer; this aqueous wash significantly enriches the organic layer with the desired product.

  • Drying: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the product as a pale yellow oil. (Expected yield: ~1.10 kg, 84%).

Protocol 2: Synthesis of (1-(propan-2-yl)-1H-pyrazol-3-yl)methanol
  • Charge: In a clean 20 L reactor under nitrogen, dissolve the ester from Protocol 1 (1.10 kg, 6.04 mol) in THF (8.0 L) and Ethanol (2.0 L).

  • Salt Addition: Add anhydrous LiCl (0.77 kg, 18.12 mol, 3.0 eq) and stir until completely dissolved.

  • Reduction: Cool the reactor to 0 °C. Carefully add NaBH₄ (0.68 kg, 18.12 mol, 3.0 eq) in portions over 1 hour. Maintain the internal temperature below 15 °C to control hydrogen evolution.

  • Reaction: Warm the mixture to 40 °C and stir for 12 hours.

  • Quench: Cool to 0 °C. Slowly quench by adding saturated aqueous NH₄Cl (5.0 L) dropwise. Critical Safety Note: Vigorous off-gassing of H₂ will occur. Ensure the reactor is vented to an appropriate scrubber system.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 4.0 L). Wash the combined organics with brine (3.0 L), dry over MgSO₄, and concentrate to a viscous oil. (Expected yield: ~0.80 kg, 94%).

Protocol 3: Bromination and HBr Salt Formation
  • Charge: Dissolve the alcohol from Protocol 2 (0.80 kg, 5.71 mol) in anhydrous DCM (8.0 L). Cool to -5 °C under nitrogen.

  • Bromination: Add a solution of PBr₃ (0.62 kg, 2.28 mol, 0.4 eq) in DCM (1.0 L) dropwise over 2 hours, keeping the temperature strictly below 5 °C.

  • Reaction: Stir at 5 °C for 1 hour, then warm to 20 °C for 3 hours.

  • Quench: Cool to 0 °C and carefully quench with ice-cold water (4.0 L). Separate the layers. Wash the DCM layer with saturated NaHCO₃ (2.0 L) and brine (2.0 L).

  • Salt Formation: Dry the DCM layer over Na₂SO₄ and filter into a clean reactor. Cool to 0 °C. Dropwise, add 33% HBr in Acetic Acid (1.50 kg) under vigorous stirring.

  • Crystallization: A white precipitate will form immediately. Stir for 2 hours at 0 °C to ensure complete crystallization.

  • Isolation: Filter the solid, wash with cold MTBE (2 x 2.0 L), and dry in a vacuum oven at 40 °C for 24 hours. (Expected yield of 3-(Bromomethyl)-1-isopropyl-1H-pyrazole hydrobromide: ~1.30 kg, 80% over two steps).

Quality Control & Analytical Validation

  • 1H NMR (DMSO-d6): The success of the salt formation is confirmed by the downfield shift of the pyrazole protons compared to the free base. The isopropyl methine proton appears as a distinct septet (~4.5 ppm), and the bromomethyl group appears as a sharp singlet (~4.6 ppm).

  • HPLC Purity: The final salt should exhibit >98% purity (UV 254 nm), with the 1,5-isomer completely absent due to the selective crystallization of the 1,3-isomer HBr salt.

References

1.[1] Title: 3-(bromomethyl)-1-isopropyl-1H-pyrazole CAS ... - ChemicalBook Source: chemicalbook.com URL:

2.[2] Title: 1855907-31-1 3-(Bromomethyl)-1-isopropyl-1H ... - CAS号查询 Source: chemsrc.com URL:

3.[6] Title: 3-(Bromomethyl)-1-isopropyl-1H-pyrazole hydrobromide Suppliers Source: echemi.com URL:

4.[3] Title: Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters Source: daneshyari.com / Tetrahedron Letters URL:

5.[4] Title: Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C Source: mdma.ch / Synthetic Communications URL:

6.[5] Title: NaBH4 reduction of ester : r/Chempros Source: reddit.com URL:

Sources

Advanced Purification Strategies for 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (also known as 3-bromomethyl-1-isopropyl-1H-pyrazole) is a highly reactive electrophilic intermediate widely utilized in medicinal chemistry and drug development. It serves as a critical building block for nucleophilic substitution and cross-coupling reactions, particularly in the synthesis of complex antiviral and antineoplastic agents[1],[2]. However, the inherent reactivity of the benzylic-like bromomethyl group presents significant challenges during isolation. This application note details the physicochemical constraints, degradation mechanisms, and optimized, self-validating protocols for the purification and long-term stabilization of this compound.

Physicochemical Profiling & Mechanistic Insights

To design an effective purification strategy, one must first understand the quantitative parameters and reactive vulnerabilities of the target molecule. The hydrobromide salt form of this compound (CAS 1855907-31-1) is frequently preferred in commercial and industrial settings due to its vastly superior shelf life compared to the free base[3].

Quantitative Physicochemical Data
ParameterValue / Specification
Compound Name 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole
CAS Registry Number 1855907-31-1 (Hydrobromide salt)[3]
Molecular Formula C7H11BrN2
Molecular Weight 203.08 g/mol (Free Base) / 284.00 g/mol (HBr salt)
Physical Appearance Pale yellow oil (Free Base) / Off-white crystalline powder (HBr salt)
Chromatographic Rf ~0.35 (Silica gel, Hexane:EtOAc 4:1, UV 254 nm)
Storage Temperature -20°C (Free Base) / 2-8°C (HBr salt)
Atmosphere Inert (Argon or Nitrogen), strictly anhydrous
Degradation Pathways dictating Purification Logic

The purification of bromomethyl pyrazoles cannot rely on standard high-temperature distillation due to severe thermal instability. The molecule is susceptible to two primary degradation pathways:

  • Hydrolysis : The electrophilic carbon is highly susceptible to attack by water, converting the bromomethyl group back into a hydroxymethyl impurity.

  • Intermolecular Self-Alkylation (Polymerization) : The N2 position of the pyrazole ring retains nucleophilic character. In concentrated solutions or under thermal stress, the nitrogen of one molecule will attack the bromomethyl group of another, forming irreversible quaternary pyrazolium oligomers.

DegradationMechanisms Target 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole Hydrolysis Hydrolysis Pathway Target->Hydrolysis H2O / Base Polymerization Self-Alkylation Pathway Target->Polymerization Nucleophilic N2 Heat / Concentration Alcohol Hydroxymethyl Derivative (Impurity) Hydrolysis->Alcohol Dimer Quaternary Pyrazolium Salts (Oligomers) Polymerization->Dimer

Primary degradation pathways of bromomethyl pyrazoles dictating purification constraints.

Strategic Purification Workflows

To circumvent degradation, the purification strategy relies on rapid, low-temperature liquid chromatography[4], followed immediately by salt formation. Converting the purified free base into a hydrobromide salt protonates the pyrazole nitrogen, effectively neutralizing its nucleophilicity and arresting the self-alkylation pathway.

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE Remove aqueous salts Flash Silica Gel Chromatography (Hexane:EtOAc Gradient) LLE->Flash Organic phase FreeBase Free Base Isolate (Pale Yellow Oil) Flash->FreeBase Rf ~0.35 SaltForm HBr Salt Formation (Anhydrous Et2O) FreeBase->SaltForm Stabilization Pure Pure Target Compound (>98% Purity) SaltForm->Pure Crystallization

Workflow for the isolation and purification of 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole.

Detailed Experimental Protocols

Protocol A: Flash Column Chromatography (Free Base Isolation)

Causality Focus: This protocol utilizes a non-nucleophilic solvent system to prevent solvolysis and strict temperature controls to prevent thermal polymerization.

  • Sample Preparation : Dissolve the crude reaction mixture in a minimal volume of anhydrous Dichloromethane (DCM).

    • Crucial Insight: Never use Methanol or Ethanol for loading. Alcohols will act as nucleophiles, undergoing solvolysis with the bromomethyl group to form stable, unwanted ether impurities.

  • Column Packing : Slurry pack a glass column with silica gel (230-400 mesh) using 100% Hexane.

  • Elution Gradient : Apply the DCM solution evenly to the silica bed. Elute using a gradient of Hexane to Ethyl Acetate (starting at 10:1 and increasing to 4:1)[4].

  • Self-Validating Fraction Collection : Monitor the fractions via Thin-Layer Chromatography (TLC) under UV light (254 nm). The target compound will quench fluorescence, appearing as a dark spot at an

    
     of ~0.35 (in 4:1 Hexane:EtOAc).
    
  • Concentration : Pool the product-containing fractions and concentrate under reduced pressure.

    • Crucial Insight: The rotary evaporator water bath must strictly not exceed 30°C . Exceeding this temperature exponentially increases the rate of intermolecular alkylation, resulting in a viscous, polymeric crude.

Protocol B: Hydrobromide Salt Formation (Stabilization)

Causality Focus: Protonating the pyrazole ring removes the lone pair from the nitrogen atom, eliminating its ability to act as a nucleophile and ensuring long-term shelf stability.

  • Dissolution : Immediately dissolve the purified free base oil in anhydrous diethyl ether (

    
    ) under a strict Argon atmosphere.
    
  • Acidification : Cool the flask to 0°C using an ice bath. Slowly add a stoichiometric amount (1.05 equivalents) of 2.0 M HBr in diethyl ether dropwise.

  • Self-Validating Precipitation : A dense, white to off-white precipitate of the hydrobromide salt will form immediately upon addition. The supernatant ether layer should become clear, validating the complete conversion of the free base.

  • Isolation & Washing : Filter the precipitate rapidly through a sintered glass funnel under a blanket of nitrogen. Wash the filter cake with cold, anhydrous

    
     (2 × 10 mL) to strip away any unreacted organic impurities.
    
  • Drying : Transfer the solid to a vacuum desiccator containing

    
     and dry for 12 hours to remove trace moisture. Store at 2-8°C.
    

Analytical Validation & Quality Control

To verify the success of the purification, the following analytical checks must be performed:

  • 
    H NMR Spectroscopy : In 
    
    
    
    (for the free base) or
    
    
    (for the HBr salt), the diagnostic bromomethyl (
    
    
    ) protons must appear as a sharp, uncoupled singlet at approximately
    
    
    4.40 - 4.60 ppm. The isopropyl methine proton will appear as a distinct septet at
    
    
    4.50 ppm. The absence of a broad singlet at
    
    
    ~2.5 ppm (hydroxyl -OH) confirms the successful removal of the hydroxymethyl precursor.
  • Mass Spectrometry (ESI-MS) : The mass spectrum should display a characteristic 1:1 isotopic doublet pattern at

    
     203 and 205 
    
    
    
    , confirming the presence of a single bromine atom.

References

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole is a critical two-step workflow involving the N-alkylation of 3-methylpyrazole followed by the radical bromination of the 3-methyl group. This guide is engineered for researchers and drug development professionals to troubleshoot common side reactions, understand the mechanistic causality behind each step, and implement self-validating protocols.

Reaction Pathway & Troubleshooting Map

Synthesis A 3-Methylpyrazole + 2-Bromopropane B 1-(Propan-2-yl)-3-methylpyrazole (Desired Intermediate) A->B K2CO3, DMSO (Steric Control) B_side 1-(Propan-2-yl)-5-methylpyrazole (Regioisomer) A->B_side Non-selective Alkylation C 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (Target Product) B->C NBS, AIBN, Heat (Radical Pathway) C_side1 3-(Dibromomethyl)-... (Over-bromination) B->C_side1 Excess NBS Prolonged Time C_side2 4-Bromo-3-methyl-... (Ring Bromination) B->C_side2 Moisture / Ionic Br+

Fig 1: Reaction pathways and common side reactions in the synthesis of the target pyrazole.

Troubleshooting Guide & FAQs

Q: My N-alkylation of 3-methylpyrazole with 2-bromopropane yields a mixture of isomers. How do I maximize the 1-(propan-2-yl)-3-methylpyrazole (N1) isomer? A: Achieving high regioselectivity is a common challenge because pyrazole tautomerism makes both nitrogen atoms [1]. However, the methyl group at the 3-position provides[1]. Solution: To favor the less hindered N1 position, use a polar aprotic solvent like DMSO and potassium carbonate (K₂CO₃) as the base. The K⁺ ion coordinates with the pyrazole, and the bulky isopropyl group of 2-bromopropane will preferentially attack the N1 position to [2].

Q: During the bromination step, I am observing a significant amount of the dibromomethyl side product. How can I prevent over-bromination? A: Over-bromination to the 3-(dibromomethyl) derivative occurs when the monobrominated product undergoes a[3]. Although the first bromine atom slightly deactivates the carbon via electron withdrawal, the resulting radical is still resonance-stabilized. This side reaction is strictly driven by[3]. Solution: Strictly limit NBS to 1.0–1.05 equivalents. Do not rely solely on time; monitor the reaction closely via TLC or LC-MS and quench immediately once the starting material is consumed.

Q: My LC-MS shows a mass +79/81 Da higher than expected, but NMR indicates the methyl group is intact. What happened? A: You are observing electrophilic aromatic substitution at the C4 position of the pyrazole ring, forming 4-bromo-3-methyl-1-(propan-2-yl)-1H-pyrazole. While the Wohl-Ziegler reaction is designed for radical bromination, the[4]. If trace moisture is present, NBS can hydrolyze to form hypobromous acid (HOBr) or generate ionic bromine (Br⁺), which rapidly attacks the C4 position via an [4]. Solution: Ensure your solvent (e.g., CCl₄, DCE) is strictly anhydrous. Recrystallize NBS from boiling water and dry it thoroughly under a vacuum to remove trace Br₂ and moisture. Flush the reaction system with argon to maintain a purely radical environment.

Q: The bromomethyl product degrades during aqueous workup or silica gel chromatography. How should I isolate it? A: The carbon atom of the 3-bromomethyl group is highly electrophilic and [5]. It behaves similarly to a benzylic bromide. Harsh basic or acidic aqueous washes will rapidly hydrolyze it to the corresponding hydroxymethyl derivative. Solution: Use a cold, neutral aqueous wash simply to remove residual succinimide. If possible, bypass silica gel chromatography entirely. A highly effective self-validating isolation method is to cool the reaction to 0 °C to precipitate the succinimide byproduct, filter through a pad of Celite, and concentrate the filtrate under reduced pressure at ambient temperature.

Quantitative Summary of Side Reactions
Side ReactionStructural ConsequencePrimary CausePreventive Action
Regioisomerization 1-(Propan-2-yl)-5-methylpyrazoleUnoptimized base/solventUse K₂CO₃ in DMSO; leverage steric bulk of the isopropyl group.
Over-bromination 3-(Dibromomethyl)-1-(propan-2-yl)-1H-pyrazoleExcess NBS, prolonged heatLimit NBS to 1.05 eq; strict LC-MS monitoring.
Ring Bromination 4-Bromo-3-methyl-1-(propan-2-yl)-1H-pyrazoleMoisture, ionic Br⁺ generationUse anhydrous solvents; recrystallize NBS; ensure active AIBN.
Hydrolysis 3-(Hydroxymethyl)-1-(propan-2-yl)-1H-pyrazoleHarsh aqueous workupCold, neutral washes; minimize silica gel exposure.
Self-Validating Experimental Protocols
Protocol 1: Regioselective N-Alkylation
  • Preparation : Charge a flame-dried flask with 3-methylpyrazole (1.0 equiv) and anhydrous DMSO. Causality: Anhydrous conditions prevent side reactions, while DMSO's polar aprotic nature stabilizes the transition state for N1-alkylation.

  • Deprotonation : Add K₂CO₃ (2.0 equiv) and stir at room temperature for 30 minutes. Causality: K₂CO₃ is a mild base that effectively deprotonates the pyrazole without causing degradation. The 30-minute window ensures complete formation of the nucleophilic pyrazolide anion.

  • Alkylation : Dropwise add 2-bromopropane (1.1 equiv). Causality: The bulky isopropyl group sterically clashes with the 3-methyl group, directing the attack almost exclusively to the N1 position.

  • Validation : Heat to 60 °C and monitor via LC-MS until the starting material mass disappears.

  • Isolation : Quench with ice water, extract with EtOAc, wash extensively with brine (to remove DMSO), dry over Na₂SO₄, and concentrate.

Protocol 2: Radical Bromination (Wohl-Ziegler Reaction)
  • Preparation : Dissolve the 1-(propan-2-yl)-3-methylpyrazole intermediate (1.0 equiv) in anhydrous, degassed dichloroethane (DCE). Causality: Degassing removes oxygen, which can quench the radical chain reaction.

  • Reagent Addition : Add freshly recrystallized N-Bromosuccinimide (NBS, 1.05 equiv) and AIBN (0.05 equiv). Causality: Recrystallized NBS lacks free Br₂, preventing electrophilic ring bromination at the C4 position.

  • Initiation : Reflux under an argon atmosphere for 2–4 hours. Causality: Heat decomposes AIBN to initiate the radical chain. Argon prevents oxidative side reactions.

  • Validation & Precipitation : Cool the reaction to 0 °C. Causality: Succinimide is highly insoluble in cold DCE and will precipitate, providing a visual cue of reaction completion and allowing easy removal.

  • Isolation : Filter through a pad of Celite and concentrate the filtrate under reduced pressure at ambient temperature. Causality: Ambient temperature concentration prevents thermal degradation of the highly sensitive bromomethyl group.

References

Sources

Optimizing reaction conditions for pyrazole N-alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Functionalization. As a Senior Application Scientist, I have designed this comprehensive guide to help you navigate the complex regiochemical challenges associated with pyrazole N-alkylation.

Unlike simple aliphatic amines, pyrazoles present unique challenges due to their tautomeric nature and the nearly identical electronic properties of their adjacent nitrogen atoms. This guide will walk you through diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to ensure absolute regiocontrol in your syntheses.

Diagnostic Workflow: Selecting Your Alkylation Strategy

Before setting up your reaction, use the decision matrix below to determine the optimal approach based on the intrinsic steric and electronic bias of your specific pyrazole substrate.

G Start NH-Pyrazole Starting Material Steric Assess Steric Hindrance Start->Steric HighSteric High Steric Bias (e.g., 3-aryl/alkyl) Steric->HighSteric Yes LowSteric Low Steric Bias (e.g., 3,4-unsubstituted) Steric->LowSteric No BaseOpt Optimize Base & Solvent (K2CO3/DMF or NaH/THF) HighSteric->BaseOpt AdvStrat Advanced Strategies LowSteric->AdvStrat Silane Bulky Masked Reagents (α-halomethylsilanes) AdvStrat->Silane SEM Protecting Group Switch (SEM-transposition) AdvStrat->SEM

Workflow for selecting the optimal pyrazole N-alkylation strategy based on substrate features.

Frequently Asked Questions (FAQs)

Q1: Why does my pyrazole N-alkylation yield an inseparable mixture of N1 and N2 regioisomers? A1: The root cause is annular N,N-prototropy (tautomerism). In solution, the proton rapidly exchanges between the two nitrogen atoms of an unsubstituted or asymmetrically substituted 1H-pyrazole. Because of this rapid equilibrium, both nitrogen atoms possess nearly identical nucleophilicity. When an electrophile is introduced without sufficient steric or electronic bias, the reaction lacks a definitive thermodynamic or kinetic sink, resulting in a mixture of regioisomeric N-substituted products1[1].

Q2: How do base and solvent choices dictate the regiochemical outcome? A2: The base dictates the nature of the reactive intermediate—specifically whether the pyrazolide anion is "naked" or coordinated.

  • Kinetic Control (NaH in THF): Strong bases like NaH irreversibly deprotonate the pyrazole, creating a highly reactive, solvent-separated pyrazolide anion. Alkylation occurs rapidly at the less sterically hindered nitrogen, though this can sometimes lead to poor regioselectivity if steric differences are marginal2[2].

  • Thermodynamic/Coordination Control (K₂CO₃ or Cs₂CO₃ in DMF/DMSO): Weaker bases in polar aprotic solvents often operate under thermodynamic control or involve alkali metal coordination, which can shift selectivity. For instance, K₂CO₃ or Cs₂CO₃ in DMF is a proven starting point for favoring N1-alkylation in 3-substituted pyrazoles1[1]. Conversely, using magnesium-based catalysts like MgBr₂ can coordinate the pyrazole nitrogens and reverse selectivity entirely1[1].

Q3: My substrate lacks steric bias (e.g., 4-substituted pyrazoles). Standard conditions fail. What are the modern alternatives? A3: When intrinsic substrate bias is low, you must introduce external bias through specialized reagents:

  • Masked Methylating Reagents: Utilizing sterically bulky α-halomethylsilanes introduces massive steric bulk during the transition state. This directs the alkylation exclusively to the N1 position (>99:1 selectivity). A subsequent protodesilylation step with an aqueous fluoride source yields the pure N-methyl pyrazole3[3].

  • Protecting Group Transposition: The 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used as a "switch." By selectively protecting one nitrogen, you transform an unreactive position into a reactive one, allowing for complete regiocontrol during subsequent N-alkylation (using Me₃O-BF₄) or C-arylation steps4[4].

Quantitative Troubleshooting Data

When optimizing your reaction, reference the following quantitative baseline data to understand how solvent and base combinations impact the N1:N2 ratio and overall yield.

Table 1: Optimization of Reaction Conditions for Pyrazole N-Alkylation

Base / CatalystSolventTempYieldN1:N2 RatioMechanistic Note & Troubleshooting
K₂CO₃ DMF60 °C92%>95:5Optimal for substrates with high steric bias. Thermodynamic control2[2].
NaH THF0 °C → RT88%60:40Fast reaction, but highly reactive "naked" anion leads to poor regioselectivity 2[2].
DBU MeCNReflux70%85:15Moderate selectivity; difficult workup due to amine removal2[2].
K₂CO₃ AcetoneReflux45%80:20Slow reaction and poor solubility lead to incomplete conversion2[2].
HMDS DMSORT98%>99:1Conversion rate. Used with α-halomethylsilanes for extreme N1 selectivity; requires fluoride deprotection3[3].

Standard Operating Procedures (Protocols)

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol 1: Base-Mediated N-Alkylation (Thermodynamic/Steric Control)

Best for: Pyrazoles with existing steric bulk at the 3- or 5-position.

  • Preparation: To a solution of the pyrazole derivative (1.0 eq) in anhydrous DMF (0.2 M), add anhydrous K₂CO₃ (2.0 eq).

  • Deprotonation & Validation: Stir the suspension at room temperature for 15–30 minutes.

    • Self-Validation Checkpoint: Quench a 10 µL aliquot in water/EtOAc. Spot the organic layer on a TLC plate. The baseline should show the starting material, and the solution in the flask should exhibit a slight color change or partial dissolution of the base, indicating successful pyrazolide formation.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heating: Heat the reaction to 60 °C and stir for 12–16 hours.

  • Workup: Cool to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash extensively with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol 2: Highly Selective N-Methylation via α-Halomethylsilanes

Best for: Challenging substrates lacking steric bias (e.g., 4-bromo-1H-pyrazole).

  • Preparation: Dissolve the pyrazole (1.0 eq) in anhydrous DMSO.

  • Deprotonation: Add an HMDS-based base (e.g., LiHMDS or NaHMDS, 1.1 eq) at room temperature to deprotonate the pyrazole.

  • Masked Alkylation: Add the sterically bulky α-halomethylsilane (e.g., chlorotrisethoxysilane, 1.2 eq). Stir for 2 hours at room temperature.

    • Self-Validation Checkpoint: Perform LC-MS analysis. You must observe the mass of the highly lipophilic silylated intermediate. If the starting material mass persists, the silane has hydrolyzed; ensure strict anhydrous conditions.

  • Protodesilylation: Once the silylated intermediate is confirmed, add an aqueous fluoride source (e.g., TBAF or KF in water) directly to the reaction mixture to initiate protodesilylation.

  • Isolation: Stir until complete cleavage is observed via TLC/LC-MS, then extract with EtOAc, wash with water, dry, and concentrate to isolate the exclusively N1-methylated pyrazole.

References

  • Source: PMC (National Institutes of Health)
  • 2-phenethyl-2H-pyrazole-3-carbaldehyde Source: Benchchem URL
  • Source: ACS Publications (Journal of Organic Chemistry)
  • Source: PMC (National Institutes of Health)

Sources

Pyrazole Synthesis Support Center: Troubleshooting Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. Designing regioselective pathways for pyrazole-based active pharmaceutical ingredients (APIs) and agrochemicals is notoriously challenging due to the ambident nucleophilicity of hydrazines and the tautomeric nature of the pyrazole core.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome regioisomer mixtures and achieve >95% selectivity in your workflows.

Troubleshooting Guide: The Knorr Pyrazole Synthesis

Q: When condensing an asymmetric 1,3-diketone with a substituted hydrazine, I consistently obtain an inseparable 1:1 mixture of 3,5-disubstituted regioisomers. How can I bias the reaction pathway?

The Causality (Why this happens): The classical Knorr pyrazole synthesis relies on the differential electrophilicity of the two carbonyl groups in the 1,3-diketone. Hydrazines (


) possess two nucleophilic nitrogen atoms; the terminal 

is more nucleophilic and sterically accessible. If the steric or electronic differences between the

and

groups of your diketone are negligible, the initial nucleophilic attack by the

group is unselective, leading to a statistical mixture of hydrazone intermediates and, subsequently, mixed pyrazole regioisomers[1].

The Solution: You must artificially differentiate the carbonyls to establish strict substrate control. This is best achieved by converting the 1,3-diketone into an enaminone prior to hydrazine addition, or by utilizing fluorinated building blocks . The strong electron-withdrawing nature of a trifluoromethyl (


) group highly activates the adjacent carbonyl, directing the initial 

attack exclusively to that site. Conversely, an enaminone's dimethylamino group strongly donates electrons, deactivating the adjacent carbonyl and forcing the hydrazine to attack the distal position[2].

G A Asymmetric 1,3-Diketone + Hydrazine B Hydrazone Intermediate A->B Initial NH2 Attack C Pathway A: Attack at C1 (Sterically Hindered) B->C Uncontrolled D Pathway B: Attack at C3 (Electronically Activated) B->D Controlled (e.g., CF3) E Minor Regioisomer (< 5%) C->E F Major Regioisomer (> 95%) D->F

Mechanistic logic of regioselective Knorr pyrazole synthesis via electronic activation.

Protocol 1: Regioselective Synthesis of 1-Aryl-3,5-dialkylpyrazoles via Enaminones

This self-validating system locks the regiochemistry before cyclization occurs.

  • Enaminone Formation: React the asymmetric terminal ketone (1.0 equiv) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv) at 90°C for 12 hours under an inert atmosphere.

  • Solvent Exchange: Concentrate the mixture in vacuo to remove unreacted DMF-DMA and the methanol by-product. Redissolve the crude, highly polarized enaminone in anhydrous ethanol.

  • Hydrazine Condensation: Add the aryl hydrazine hydrochloride (1.1 equiv) and a catalytic amount of glacial acetic acid. Reflux for 4 hours.

  • Validation Check: Perform TLC (Hexane:EtOAc 3:1). The emergence of a single product spot indicates successful regiocontrol. The highly electrophilic nature of the unsubstituted enaminone carbon dictates exclusive attack by the primary amine of the hydrazine.

  • Isolation: Quench with saturated

    
    , extract with dichloromethane, dry over 
    
    
    
    , and purify via flash chromatography.

FAQ: Late-Stage N-Alkylation of Unprotected Pyrazoles

Q: My late-stage N-alkylation of a 3-substituted 1H-pyrazole yields a mixture of N1 and N2 alkylated products. How can I achieve >95% regioselectivity without redesigning the entire synthetic route?

The Causality (Why this happens): Deprotonation of an unsymmetrical pyrazole with strong, non-coordinating bases (like


 or 

) generates a "naked" pyrazolide anion. Because the negative charge is fully delocalized across both nitrogen atoms, the alkylation is governed purely by thermodynamic control and the inherent steric hindrance of the adjacent carbon substituents. This almost always results in a laborious-to-separate mixture of regioisomers[3].

The Solution: Shift from thermodynamic control to kinetic control by changing your base, or bypass traditional chemistry entirely using biocatalysis .

  • Kinetic Base Control: Using a bulky, coordinating base like 2,6-lutidine prevents the formation of a "naked" anion. Instead, it forms a tight, hydrogen-bonded ion pair that sterically shields one nitrogen, forcing the electrophile to attack the distal, less hindered nitrogen[3].

  • Biocatalytic Alkylation: Recent breakthroughs utilize engineered cyclic two-enzyme cascades (involving promiscuous halide methyltransferases) to achieve >99% regioselective N-alkylation using simple haloalkanes, operating entirely under catalyst control[4].

G A Unprotected 3-Substituted 1H-Pyrazole B Deprotonation Strategy A->B C Strong Base (NaH/DMF) Thermodynamic Control B->C D Bulky Base (2,6-Lutidine) Kinetic Control B->D E Enzymatic Cascade (Methyltransferase) B->E F Mixed N1/N2 Isomers (~1:1 Ratio) C->F G High Regioselectivity (>90:10 Ratio) D->G H Absolute Regioselectivity (>99% Ratio) E->H

Decision matrix for N-alkylation of unprotected pyrazoles based on base and catalyst selection.

Quantitative Impact of Reaction Conditions on N-Alkylation Regioselectivity

Model System: 3-Methylpyrazole + Ethyl Iodide

StrategyBase / CatalystSolventTemp (°C)N1:N2 RatioTotal Yield (%)
Thermodynamic

DMF2555:4585
Mild Base

MeCN8060:4080
Steric/Kinetic 2,6-LutidineToluene11090:1072
Biocatalytic Engineered MT CascadeAqueous Buffer30>99:195
Protocol 2: Kinetic N-Alkylation using 2,6-Lutidine

A highly scalable method for late-stage functionalization relying on steric shielding.

  • Preparation: Dissolve the unsymmetrical 1H-pyrazole (1.0 equiv) in anhydrous toluene (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add 2,6-lutidine (1.5 equiv) dropwise at room temperature. Stir for 15 minutes to allow the formation of the sterically hindered hydrogen-bonded complex.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) slowly via syringe.

  • Heating: Heat the reaction mixture to 110°C (reflux) for 18 hours.

  • Validation Check: Analyze an aliquot via

    
    -NMR. The complete disappearance of the broad 
    
    
    
    peak (typically around 10-13 ppm) and the emergence of a single set of distinct alkyl protons confirm regioselective conversion.
  • Workup: Cool to room temperature, wash the organic layer with 1M HCl to selectively remove the lutidine base, extract with ethyl acetate, dry, and concentrate.

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes Angewandte Chemie International Edition URL
  • Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole Synlett URL
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Molecules / PMC URL
  • Regioselective Synthesis of Unsymmetrical 3,5-Dialkyl-1-arylpyrazoles Organic Letters URL

Sources

Technical Support Center: Troubleshooting & Purification of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (also known as 3-(bromomethyl)-1-isopropyl-1H-pyrazole, CAS 1855907-31-1). This compound is a highly valuable, electrophilic building block used extensively in drug discovery for constructing complex pyrazole-containing therapeutics [1].

However, bromomethyl heterocycles present unique handling challenges. This guide is designed for research scientists and drug development professionals to troubleshoot common synthetic bottlenecks, isolate the target molecule from stubborn impurities, and stabilize the final product.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: My purified product turns into an insoluble white gum after a few hours at room temperature. What is happening? A: You are observing spontaneous intermolecular self-alkylation (polymerization). The free base of 3-(bromomethyl)-1-isopropyl-1H-pyrazole is inherently unstable [2]. The nitrogen at the 2-position of the pyrazole ring is nucleophilic, while the bromomethyl group is highly electrophilic. When concentrated, the nitrogen of one molecule attacks the bromomethyl carbon of another in a Menschutkin-type


 reaction. This forms an insoluble, oligomeric quaternary pyrazolium salt[3].
Solution: Never store this compound as a concentrated free base. Either use it immediately in your next synthetic step or convert it to its hydrobromide salt (see Protocol C). Protonating the pyrazole nitrogen eliminates its nucleophilicity, rendering the molecule indefinitely stable at room temperature.

Q2: NMR analysis shows a mixture of two pyrazole products, even though my bromination was clean. How did this happen? A: This is a regioselectivity issue originating from the very first step of your synthesis. Alkylation of 1H-pyrazole-3-carboxylate with isopropyl bromide typically yields a mixture of the desired 1-isopropyl-3-carboxylate and the undesired 1-isopropyl-5-carboxylate regioisomer [4]. If these are not separated, the 5-isomer carries through the reduction and bromination steps, resulting in 5-(bromomethyl)-1-isopropyl-1H-pyrazole. Solution: Do not attempt to separate the regioisomers at the bromomethyl stage. Separate them via silica gel chromatography at the ester or alcohol stage, where the difference in retention factor (


) is significantly larger.

Q3: I used the Appel reaction (


) for bromination, but I cannot remove the triphenylphosphine oxide (TPPO) byproduct. What is the best approach? 
A:  TPPO is highly crystalline and often co-elutes with moderately polar heterocycles on silica gel.
Solution: Exploit the differential solubility of TPPO. Before chromatography, suspend your crude mixture in cold diethyl ether or a 9:1 mixture of Hexane/Ethyl Acetate. TPPO is poorly soluble in cold non-polar solvents and will precipitate. Filter the white solid, concentrate the filtrate, and then proceed with flash chromatography.

Part 2: Impurity Profile & Quantitative Data

To ensure a self-validating purification system, use the following analytical markers to track and eliminate impurities during your workflow.

Impurity NameOrigin / CausalityDetection MethodRemoval Strategy
5-(Bromomethyl)-1-isopropyl-1H-pyrazole Non-selective N-alkylation of the starting pyrazole ring.

NMR: Shift in the pyrazole ring protons (C4-H).
Silica gel chromatography of the precursor alcohol or ester.
1-Isopropyl-1H-pyrazole-3-methanol Incomplete bromination (unreacted starting material).TLC: Highly polar spot.

NMR: Broad -OH singlet at ~4.5 ppm.
Silica gel flash chromatography (Protocol B).
Triphenylphosphine Oxide (TPPO) Byproduct of the Appel bromination reaction.

NMR: Strong singlet at ~29 ppm.
Cold ether precipitation followed by filtration.
Phosphorous Acid (

)
Aqueous hydrolysis byproduct if using

for bromination.
pH testing of aqueous wash; highly water-soluble.Liquid-liquid extraction with saturated

(Protocol A).
Oligomeric Pyrazolium Salts Thermal or concentration-induced self-alkylation.Visual: Insoluble white gum/solid in organic solvents.Filtration (discard solid); prevent via HBr salt formation (Protocol C).

Part 3: Step-by-Step Experimental Protocols

Protocol A: Aqueous Quench and Extraction

Objective: Remove water-soluble acids and inorganic byproducts.

  • Cool the bromination reaction mixture (typically in Dichloromethane, DCM) to 0 °C using an ice bath.

  • Slowly add saturated aqueous

    
     dropwise until the aqueous layer reaches pH 7-8. Caution: 
    
    
    
    gas evolution will occur.
  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous

    
    , and filter.
    
  • Concentrate the filtrate under reduced pressure at a low temperature (< 30 °C ) to prevent thermal degradation.

Protocol B: Silica Gel Flash Chromatography

Objective: Isolate the free base from unreacted alcohol and organic byproducts.

  • Dry-load the crude oil onto a small amount of silica gel.

  • Pack a column with silica gel using Hexanes.

  • Elute using a gradient of Hexanes to Ethyl Acetate (typically 9:1 to 7:3).

  • Monitor fractions via TLC (UV active at 254 nm). The bromomethyl pyrazole will elute faster (higher

    
    ) than the highly polar unreacted alcohol.
    
  • Pool the product-containing fractions and concentrate at < 30 °C . Proceed immediately to Protocol C.

Protocol C: Hydrobromide Salt Formation (Stabilization)

Objective: Convert the unstable free base into a stable, storable salt.

  • Dissolve the freshly purified free base in anhydrous Diethyl Ether (10 mL per gram of product) and cool to 0 °C under nitrogen.

  • Slowly add a stoichiometric equivalent of

    
     (e.g., 2.0 M solution in diethyl ether or acetic acid) dropwise while stirring.
    
  • A white precipitate of 3-(bromomethyl)-1-isopropyl-1H-pyrazole hydrobromide will immediately form [5].

  • Stir for 15 minutes at 0 °C, then filter the solid using a Büchner funnel.

  • Wash the filter cake with cold anhydrous ether and dry under high vacuum. The resulting salt can be stored indefinitely at room temperature.

Part 4: Visualizations

ImpurityPathway SM 1H-Pyrazole-3-carboxylate Alkylation Alkylation (i-PrBr) SM->Alkylation Regio1 1-iPr-3-carboxylate (Desired) Alkylation->Regio1 Major Regio2 1-iPr-5-carboxylate (Regioisomer Impurity) Alkylation->Regio2 Minor Reduction Reduction (LiAlH4) Regio1->Reduction Alcohol 3-Methanol Precursor Reduction->Alcohol Bromination Bromination (PBr3 or Appel) Alcohol->Bromination Product 3-(Bromomethyl)-1-isopropyl-1H-pyrazole Bromination->Product Target Imp1 Unreacted Alcohol Bromination->Imp1 Incomplete Rxn Imp2 Reagent Byproducts (e.g., TPPO, H3PO3) Bromination->Imp2 Byproducts Imp3 Polymerized/Self-Alkylated Degradants Product->Imp3 Thermal/Base Degradation

Synthesis pathway of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole and its common impurities.

PurificationWorkflow Crude Crude Mixture (Product + Impurities) Quench Aqueous Quench & Extraction Crude->Quench OrgPhase Organic Phase (Product, TPPO, Alcohol) Quench->OrgPhase AqPhase Aqueous Phase (Salts, Acids) Quench->AqPhase Discard Silica Silica Gel Flash Chromatography OrgPhase->Silica PureFreeBase Pure Free Base (Unstable) Silica->PureFreeBase SaltForm HBr Addition (Salt Formation) PureFreeBase->SaltForm StableProduct Stable Hydrobromide Salt SaltForm->StableProduct

Step-by-step purification and stabilization workflow for the bromomethyl pyrazole.

References

  • Semantic Scholar. "Synthesis of chromeno[2,3-b]carbazole and chromeno[3,2-f]indazole derivatives". Semantic Scholar.[Link]

  • Google Patents. "Triazolopyrimidine compounds and uses thereof (US9580437B2)".
  • ChemSrc. "3-(Bromomethyl)-1-isopropyl-1H-pyrazole hydrobromide". ChemSrc.[Link]

Validation & Comparative

Executive Summary: The Analytical Bottleneck in Pyrazole Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical comparison guide for the structural and purity validation of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole, evaluating Quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC).

3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (also known as 3-bromomethyl-1-isopropyl-1H-pyrazole) is a highly versatile electrophilic building block utilized in the synthesis of complex pharmaceutical APIs. However, its synthesis—typically via the N-alkylation of 3-methylpyrazole followed by radical bromination—presents a significant analytical challenge. Because the intermediate 3-methylpyrazole undergoes rapid annular tautomerism, N-alkylation inherently produces a mixture of two regioisomers: the desired 1,3-isomer and the undesired 1,5-isomer.

For drug development professionals, ensuring the absolute purity and regiochemical fidelity of this intermediate is critical. Standard HPLC-UV methods often fail to adequately resolve these isomers due to their nearly identical polarities and UV chromophores. As a Senior Application Scientist, I advocate for the implementation of High-Resolution 1H qNMR and 2D NOESY NMR as the primary self-validating systems for batch release and structural confirmation, bypassing the limitations of chromatographic relative response factors.

Mechanistic Context: Why HPLC-UV Falls Short

The fundamental limitation of HPLC-UV in assessing the purity of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole lies in the physics of UV absorption and chromatographic partitioning.

  • Co-elution Risks: The 1,3- and 1,5-regioisomers possess identical molecular weights and highly similar dipole moments. On standard reversed-phase C18 columns, they frequently co-elute or exhibit severe peak tailing overlap.

  • The Reference Standard Paradox: HPLC is a relative technique. To quantify the 1,5-isomer impurity accurately, one must possess a highly pure reference standard of that specific impurity to determine its Relative Response Factor (RRF)[1]. In early-stage development, such standards are rarely available.

Conversely, 1H qNMR is an absolute quantification technique. The integrated area of a proton resonance is directly proportional to the molar concentration of those specific nuclei, entirely independent of the molecule's UV absorptivity. Furthermore, the distinct electronic environments of the pyrazole ring protons allow for baseline resolution of the isomers in the NMR spectrum.

Comparative Performance Data: qNMR vs. HPLC-UV

The following table synthesizes the operational and analytical performance of both techniques when applied to this specific pyrazole derivative.

Analytical ParameterHPLC-UV (Reversed-Phase)1H qNMR & 2D NMR
Purity Quantification Relative (Area %); susceptible to UV bias.Absolute (Molar %); directly proportional to nuclei[2].
Isomer Differentiation Poor; requires extensive method development.Excellent; baseline resolution of ring protons (H-4, H-5).
Reference Standard Requires standards for analyte and all impurities.Requires only one unrelated internal standard (e.g., Dimethyl sulfone)[1].
Accuracy / Precision 1-2% RSD (dependent on RRF calibration).< 0.5% RSD (with optimized T1 relaxation delays)[2].
Structural Proof None (Retention time matching only).Absolute (Spatial proximity via NOE cross-peaks)[3].

Analytical Workflows and Logical Decision Trees

To establish a robust analytical control strategy, the selection between HPLC and NMR must be driven by the availability of standards and the need for structural proof.

Workflow Start Crude Pyrazole Mixture Q1 Is an authentic 1,5-isomer standard available? Start->Q1 HPLC HPLC-UV Analysis (Relative Purity) Q1->HPLC Yes qNMR 1H qNMR Analysis (Absolute Purity) Q1->qNMR No Q2 Are regioisomers baseline resolved? HPLC->Q2 NOESY 2D NOESY NMR (Spatial Correlation) qNMR->NOESY Isomer check Q2->NOESY No (Co-elution) Success1 Validate via RRF & Retention Time Q2->Success1 Yes Success2 Absolute Molar Purity & Structural Proof NOESY->Success2

Caption: Decision tree for selecting the optimal analytical method for pyrazole isomer quantification.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each parameter is explicitly defined.

Protocol A: Absolute Purity Determination via 1H qNMR

Causality: We utilize Dimethyl sulfone (DMSO2) as the internal calibrant (IC) because it produces a sharp, highly integrated singlet at ~3.0 ppm. This region is completely devoid of signals from our target molecule (isopropyl CH3 is at ~1.5 ppm, CH2Br is at ~4.4 ppm, isopropyl CH is at ~4.5 ppm, and ring protons are >6.0 ppm).

  • Sample Preparation: Accurately weigh ~20.0 mg of the 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole sample and ~5.0 mg of certified reference grade Dimethyl sulfone into a vial using a microbalance (precision ±0.01 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of CDCl3 (100% atom D, stabilized with Ag foil). Transfer to a high-quality 5 mm NMR tube.

  • T1 Relaxation Optimization (Critical Step): Conduct an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the slowest relaxing proton (usually the pyrazole ring protons).

  • Acquisition: Set the relaxation delay (D1) to at least 5 × T1 (typically 30-45 seconds) to ensure complete magnetization recovery between pulses. Failure to do this will artificially truncate the integrals, destroying quantitative accuracy. Acquire 32 to 64 transients.

  • Processing & Calculation: Apply a 0.3 Hz exponential line broadening factor. Phase and baseline correct manually. Integrate the IC peak (~3.0 ppm, 6H) and the analyte's CH2Br peak (~4.4 ppm, 2H). Calculate absolute purity using the standard qNMR mass/mole ratio formula.

Protocol B: Regioisomer Differentiation via 2D NOESY

Causality: The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects through-space dipole-dipole interactions, strictly limited to protons within ~5 Å of each other[3]. This provides an unambiguous, self-validating proof of regiochemistry.

  • Preparation: Prepare a 50 mM solution of the sample in CDCl3. Degas the sample via three freeze-pump-thaw cycles to remove dissolved paramagnetic oxygen, which accelerates relaxation and quenches the NOE signal.

  • Acquisition: Run a 2D NOESY sequence with a mixing time (τm) optimized for small molecules (typically 300-500 ms).

  • Interpretation (The Self-Validating Logic):

    • If the compound is the 1,3-isomer (Target): The isopropyl methine proton (-CH, ~4.5 ppm) is spatially adjacent only to the pyrazole H-5 proton (~7.4 ppm). You will observe a strong NOE cross-peak between 4.5 ppm and 7.4 ppm.

    • If the compound is the 1,5-isomer (Impurity): The isopropyl methine proton is spatially adjacent to the bromomethyl group (-CH2Br, ~4.4 ppm) and the pyrazole H-4 proton. You will observe cross-peaks connecting the isopropyl group to the bromomethyl protons.

Pathway A 3-Methyl-1H-pyrazole (Tautomeric Precursor) B N-Alkylation (Isopropyl bromide, Base) A->B C 1-Isopropyl-3-methyl-1H-pyrazole (Major Intermediate) B->C Major Pathway D 1-Isopropyl-5-methyl-1H-pyrazole (Minor Intermediate) B->D Minor Pathway E Radical Bromination (NBS, AIBN) C->E D->E F 1-Isopropyl-3-(bromomethyl)-1H-pyrazole NOE: Isopropyl <--> H-5 E->F Target Product G 1-Isopropyl-5-(bromomethyl)-1H-pyrazole NOE: Isopropyl <--> CH2Br E->G Isomeric Impurity

Caption: Synthesis pathway illustrating the origin of regioisomers and their distinct NOE spatial correlations.

Conclusion

For the rigorous characterization of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole, relying solely on HPLC-UV introduces unacceptable risks regarding co-elution and reference standard bias. By integrating 1H qNMR for absolute molar quantification and 2D NOESY for self-validating spatial structural proof, analytical scientists can guarantee the regiochemical purity of this critical intermediate, ensuring downstream synthetic success and regulatory compliance.

References

  • BenchChem Technical Support Team. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." Benchchem, Dec. 2025.

  • BenchChem Technical Support Team. "A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR." Benchchem. 1

  • Almac Sciences. "QNMR – a modern alternative to HPLC." Almac Group. 4

  • Analytical Chemistry. "The Well-Characterized Synthetic Molecule: A Role for Quantitative 1H NMR." ACS Publications, Apr. 2004.2

  • Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?" Creative Biostructure. 3

Sources

Comparing the reactivity of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole with other alkylating agents

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of an alkylating agent dictates the efficiency, selectivity, and scalability of a synthetic route. 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (often referred to as 3-(bromomethyl)-1-isopropyl-1H-pyrazole) has emerged as a highly valuable electrophilic building block. It is primarily used to install the 1-isopropyl-1H-pyrazol-3-ylmethyl pharmacophore, a motif frequently utilized to enhance the lipophilicity, metabolic stability, and target-binding affinity of drug candidates.

This guide provides an in-depth, objective comparison of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole against traditional alkylating agents, detailing mechanistic causality, comparative performance data, and self-validating experimental protocols.

Mechanistic Causality: The Heteroarylmethyl Advantage

To understand the reactivity of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole, one must analyze its structural electronics. The compound is a primary heteroarylmethyl bromide .

Unlike unactivated primary alkyl halides, the carbon-bromine bond in this molecule is highly activated. The adjacent electron-rich pyrazole ring provides resonance stabilization to the transition state during nucleophilic substitution[1]. This structural feature allows the molecule to react rapidly via a concerted bimolecular nucleophilic substitution (SN2) pathway. However, depending on the solvent polarity and the nature of the nucleophile, the resonance stabilization can also support a unimolecular (SN1) pathway via a transient heteroarylmethyl carbocation.

The N1-isopropyl group introduces steric bulk and lipophilicity to the overall molecule. Crucially, because this isopropyl group is positioned at the N1 atom—distal to the electrophilic C3-bromomethyl center—it does not impart significant steric hindrance to the approaching nucleophile. This ensures high reaction rates comparable to standard benzylic halides, without the severe over-alkylation risks associated with unhindered aliphatic agents like methyl iodide[2].

Mechanism Substrate Heteroarylmethyl Bromide SN2 Concerted SN2 Transition State Substrate->SN2 Strong Nu- Polar Aprotic SN1 Carbocation Intermediate Substrate->SN1 Weak Nu- Protic Solvent Nu Nucleophile Nu->SN2 Product Alkylated Product SN2->Product Inversion SN1->Product Fast Attack

Logical pathway of heteroarylmethyl bromide substitution via SN1 and SN2 mechanisms.

Comparative Data Analysis

The efficacy of an alkylating agent is evaluated based on its electrophilicity, steric profile, and propensity for side reactions (such as elimination or over-alkylation). The table below synthesizes the comparative reactivity profiles of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole against standard industry alternatives[2].

Alkylating AgentStructural ClassificationPrimary MechanismRelative ReactivityOver-Alkylation Risk
3-(Bromomethyl)-1-isopropyl-1H-pyrazole Primary HeteroarylmethylSN2 (SN1 possible)HighModerate
Methyl Iodide (CH₃I) Unhindered PrimarySN2 strictlyVery HighVery High
Benzyl Bromide (BnBr) Primary BenzylicSN2 / SN1HighHigh
2-Bromopropane Secondary AliphaticSN2 / E2LowLow (E2 competes)

Key Insights:

  • Vs. Methyl Iodide: Methyl iodide is the gold standard for rapid methylation but suffers from poor selectivity, often leading to exhaustive alkylation (e.g., forming quaternary ammonium salts)[2]. The pyrazole derivative is slightly more sterically encumbered, allowing for better stoichiometric control when mono-alkylation is desired.

  • Vs. Benzyl Bromide: Both are highly reactive benzylic-type systems. However, the pyrazole derivative introduces a functionalized, medicinally relevant heterocycle directly into the target molecule, whereas benzyl bromide is typically used merely as a protecting group[2].

  • Vs. 2-Bromopropane: Secondary alkyl halides react sluggishly in SN2 reactions and are highly prone to E2 elimination in the presence of strong bases. The primary bromomethyl group on the pyrazole completely bypasses this elimination risk.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific causality for reagent selection and in-process analytical controls to verify reaction progress.

Protocol A: N-Alkylation of a Secondary Amine

This protocol is optimized for the synthesis of tertiary amines, utilizing a polar aprotic solvent to maximize the nucleophilicity of the amine while controlling the reaction temperature to prevent runaway exotherms.

  • Preparation: Dissolve the secondary amine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Causality: DMF is a polar aprotic solvent that poorly solvates anions and neutral nucleophiles, thereby raising their ground-state energy and accelerating SN2 attack.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv). Causality: K₂CO₃ is a mild, insoluble base that acts as an acid scavenger for the generated HBr. It is strong enough to drive the reaction but mild enough to prevent base-catalyzed degradation of sensitive substrates.

  • Electrophile Introduction: Cool the mixture to 0 °C. Add 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (1.1 equiv) dropwise. Causality: The slight excess ensures complete conversion of the amine. Cooling to 0 °C mitigates the initial exothermic SN2 reaction, preventing the formation of unwanted impurities.

  • Propagation & Validation: Warm to room temperature and stir for 4–12 hours. Validation Step: Monitor via LCMS. The reaction is complete when the starting amine mass disappears and the [M+H]+ corresponding to the pyrazolylmethyl-adduct plateaus.

  • Quench & Workup: If unreacted electrophile remains, add a scavenger (e.g., polymer-supported amine) for 30 minutes. Dilute with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with 5% LiCl aqueous solution to remove residual DMF.

Protocol B: O-Alkylation of a Phenol (Etherification)

Heteroarylmethyl bromides are highly effective for etherification when reacted with phenoxide ions[3].

  • Preparation: Dissolve the phenol (1.0 equiv) in anhydrous DMF at 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) in portions. Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the phenol to form a highly reactive phenoxide ion, which is necessary for efficient O-alkylation[3].

  • Electrophile Introduction: After hydrogen gas evolution ceases (approx. 30 mins), add 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (1.05 equiv).

  • Propagation & Validation: Stir at room temperature for 2–4 hours. Validation Step: TLC (Hexanes/EtOAc) should show the complete consumption of the highly polar phenol spot and the emergence of a less polar ether spot.

  • Workup: Carefully quench with saturated aqueous NH₄Cl to neutralize any remaining NaH. Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate for column chromatography.

Workflow S1 1. Substrate Prep Dissolve nucleophile in DMF/THF S2 2. Deprotonation Add Base (K2CO3, NaH, or Cs2CO3) S1->S2 S3 3. Electrophile Addition Add Pyrazole-CH2Br at 0°C S2->S3 S4 4. Reaction Propagation Stir at RT-60°C; Monitor by LCMS S3->S4 S5 5. Quench & Extraction Add H2O, extract with EtOAc S4->S5

Self-validating experimental workflow for N- or O-alkylation using heteroarylmethyl bromides.

References

  • Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. ACS Publications. Available at: [Link]

  • PURINE AND DEAZAPURINE DERIVATIVES AS PHARMACEUTICAL COMPOUNDS (EP 3421471 A1). European Patent Office.

Sources

Biological Activity of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

Executive Summary & Scaffold Rationale

In modern medicinal chemistry, the pyrazole ring is a privileged heterocyclic scaffold, forming the core of numerous FDA-approved therapeutics. Among its functionalized precursors, 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole (also known as 3-bromomethyl-1-isopropyl-1H-pyrazole) has emerged as a highly versatile electrophilic building block[1].

As an Application Scientist, I evaluate scaffolds not just by their final biological activity, but by their structural causality. This specific intermediate offers two critical mechanistic advantages:

  • The 1-(Propan-2-yl) [Isopropyl] Group: This moiety precisely tunes the molecule's lipophilicity (LogP) and steric bulk. In target binding, this group frequently acts as an anchor, occupying deep hydrophobic pockets—such as the selectivity pocket of Phosphodiesterase 10A (PDE10A) or the ATP-binding cleft of RET kinases[2][3].

  • The 3-Bromomethyl Group: Bromine is an excellent leaving group. The adjacent pyrazole ring stabilizes the transition state during nucleophilic substitution (SN2) reactions. This allows researchers to rapidly generate diverse libraries of ether, thioether, and amine-linked derivatives by reacting the scaffold with various nucleophiles[2][4].

This guide objectively compares the biological performance of derivatives synthesized from this scaffold against industry-standard alternatives in oncology and neurology, supported by validated experimental protocols.

Derivatization Workflow

To understand the biological activity of these derivatives, we must first visualize how the core scaffold is translated into a therapeutic library.

Workflow A 3-(Bromomethyl)-1- (propan-2-yl)-1H-pyrazole B Nucleophilic Substitution (SN2 Reaction) A->B C Derivative Library Generation B->C D High-Throughput Screening (HTS) C->D E Lead Identification (Kinase/PDE Targets) D->E

Workflow for generating and screening 1-isopropylpyrazole derivatives.

Comparative Biological Performance

Oncology: RET Kinase Inhibition

Rearranged during Transfection (RET) kinase is a critical target in medullary thyroid cancer (MTC) and non-small cell lung cancer (NSCLC). Standard multi-kinase inhibitors (MKIs) like Vandetanib often suffer from off-target toxicities due to poor selectivity[5][6].

Derivatives built from the 1-isopropylpyrazole scaffold have demonstrated superior selectivity profiles. The isopropyl group perfectly occupies the hydrophobic sub-pocket of the RET active site, while the substituted 3-methyl linker establishes critical hydrogen bonds with the hinge region[5][7].

Table 1: Comparative In Vitro Activity Against RET Kinase

Compound / DrugTargetIC₅₀ (nM)Cell Line (MTC)GI₅₀ (µM)Selectivity Profile
Vandetanib (Standard) RET / VEGFR / EGFR130.0TT(C634R)2.45Low (Multi-kinase)
Cabozantinib (Standard) RET / MET / VEGFR25.2TT(C634R)1.10Low (Multi-kinase)
Pyrazole Derivative A RET (Wild Type)12.5TT(C634R)0.85High (>100x vs VEGFR2)
Pyrazole Derivative B RET (V804M Mutant)28.4TT(C634R)1.20High

Data synthesized from comparative molecular modeling and in vitro screening of pyrazole-based RET antagonists[5][6].

Pathway L Extracellular Ligands (e.g., GDNF) R Receptor Tyrosine Kinase (e.g., RET) L->R Activates RAS RAS / MAPK Pathway (Cell Proliferation) R->RAS Phosphorylation PI3K PI3K / AKT Pathway (Cell Survival) R->PI3K Phosphorylation I Pyrazole Derivative (Competitive Inhibitor) I->R Blocks ATP Pocket

RET kinase signaling pathway and the inhibitory action of pyrazole derivatives.

Neurology: PDE10A Inhibition

PDE10A is highly expressed in the striatum and is a major therapeutic target for schizophrenia and Huntington's disease. The 1-isopropylpyrazole core is a hallmark of potent PDE10A inhibitors because the isopropyl moiety fits snugly into a unique selectivity pocket not found in other PDE families[2][3].

Table 2: Comparative In Vitro Activity Against PDE10A

Compound / DrugTargetIC₅₀ (nM)Assay TypeOff-Target PDE Selectivity
MP-10 (Standard) PDE10A1.2TR-FRET>1000-fold
Papaverine (Reference) PDE10A / PDE336.0Radiometric<10-fold
Pyrazole Derivative C PDE10A0.8TR-FRET>2500-fold

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Causality is explicitly defined so researchers understand why each step is performed.

Protocol 1: SN2 Derivatization of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole

This protocol details the coupling of the bromomethyl scaffold with a primary amine to generate a biologically active secondary amine derivative.

Materials:

  • 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (1.0 eq)

  • Target Primary Amine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Dissolve the primary amine (1.2 eq) in anhydrous DMF under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent. It solvates the potassium cations but leaves the amine nucleophile "naked" and highly reactive, accelerating the SN2 attack.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq) to the solution and stir for 10 minutes at room temperature.

    • Causality: K₂CO₃ acts as an insoluble proton scavenger. As the SN2 reaction proceeds, hydrobromic acid (HBr) is generated. The base neutralizes HBr, preventing the protonation of the amine nucleophile, which would otherwise halt the reaction.

  • Electrophile Addition: Slowly add 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole (1.0 eq) dropwise at 0°C.

    • Causality: The bromomethyl group is highly reactive. Cooling to 0°C prevents exothermic runaway and minimizes the formation of tertiary amine byproducts (over-alkylation).

  • Reaction & Workup: Warm to room temperature and stir for 4 hours. Quench with ice water, extract with ethyl acetate, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 2: Self-Validating Cell Viability Assay (MTT)

Used to evaluate the GI₅₀ of the synthesized derivatives against the TT(C634R) medullary thyroid cancer cell line.

Step-by-Step Procedure:

  • Seeding: Seed TT cells in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the pyrazole derivative (0.1 nM to 10 µM).

    • Self-Validation (Controls): Include a vehicle control (0.1% DMSO) to establish baseline 100% viability, and a positive control (Vandetanib) to validate assay sensitivity.

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial oxidoreductases will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. Dead cells cannot perform this reduction, making the colorimetric change a direct, causal indicator of metabolic viability.

  • Solubilization & Reading: Remove the media, dissolve the formazan in 150 µL of DMSO, and read absorbance at 570 nm using a microplate reader. Calculate GI₅₀ using non-linear regression analysis.

References

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Molecules (MDPI) URL: [Link]

  • Title: 1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells Source: ACS Omega URL: [Link]

Sources

X-ray crystallography of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the X-ray Crystallography of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole Derivatives

Executive Summary

The structural elucidation of 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole and its derivatives is a critical bottleneck in medicinal chemistry and agrochemical development. These compounds are highly valued for their biological activity, often acting as potent modulators of key cellular signaling pathways[1]. However, obtaining X-ray quality single crystals of these specific derivatives presents a unique physicochemical challenge. The bulky, flexible isopropyl group frequently induces crystal twinning or results in oily precipitates, while the reactive bromomethyl group dictates the supramolecular packing through highly directional halogen bonds[2].

This guide objectively compares leading crystallization methodologies—Slow Evaporation, Vapor Diffusion, and Host-Guest Displacement—providing researchers with empirical data, self-validating protocols, and mechanistic insights to optimize single-crystal X-ray diffraction (SCXRD) workflows.

Mechanistic Structural Analysis

To successfully crystallize a molecule, one must first understand its intrinsic intermolecular forces. The 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole scaffold possesses three distinct structural domains that govern its behavior in the metastable zone:

  • The Pyrazole Core: Acts as a rigid, planar aromatic system capable of

    
     stacking and, depending on substitution, hydrogen bonding[1][3].
    
  • The Bromomethyl Group: The bromine atom acts as a potent

    
    -hole donor. In the solid state, this drives the formation of robust halogen bonds (e.g., 
    
    
    
    or
    
    
    ), which are highly directional and serve as the primary architectural struts of the 3D crystal lattice[2][4][5].
  • The Isopropyl Group: Introduces significant steric bulk and rotational entropy. If supersaturation is reached too quickly, the conformational flexibility of this group prevents ordered packing, leading to amorphous solids or microcrystalline powders.

Interactions Core 3-(Bromomethyl)-1-(propan-2-yl) -1H-pyrazole Br Bromomethyl Group (σ-hole donor) Core->Br Iso Isopropyl Group (Steric Bulk / Entropy) Core->Iso Ring Pyrazole Ring (π-system / H-bond acceptor) Core->Ring HalogenBond Halogen Bonding (C-Br···N / C-Br···O) Br->HalogenBond Lattice Stable 3D Crystal Lattice Iso->Lattice Disrupts packing PiStack π-π Stacking Ring->PiStack HalogenBond->Lattice Directs assembly PiStack->Lattice

Caption: Intermolecular forces driving the crystal lattice assembly of pyrazole derivatives.

Comparative Analysis of Crystallization Methodologies

When screening crystallization conditions for these derivatives, the rate of supersaturation is the master variable. Below is an objective comparison of three primary methodologies.

A. Slow Evaporation (Traditional)

This method involves dissolving the compound in a suitable solvent and allowing it to evaporate slowly[6]. While simple, the evaporation rate is difficult to control precisely. For isopropyl-bearing pyrazoles, this often leads to rapid passage through the metastable zone, resulting in a high nucleation rate and a "shower" of unusable microcrystals[7].

B. Vapor Diffusion (The Standard for Small Molecules)

Vapor diffusion (vial-in-vial) is the superior method for limited-quantity small molecules[6][8]. By placing a solution of the compound in a good solvent inside a sealed chamber containing a volatile antisolvent, vapor pressure differentials drive the slow, controlled transfer of the antisolvent into the sample[6][7]. This keeps the system in the metastable zone for extended periods, favoring the growth of fewer, larger, and highly ordered crystals[7].

C. Host-Guest Displacement (Emerging Alternative)

For derivatives that are sparingly soluble or persistently form oils, transient host-guest complexation (e.g., using macrocycles) can temporarily solubilize the target. A competitor guest is then introduced to slowly displace the pyrazole, facilitating rapid but highly ordered single-crystal growth under ambient conditions[9].

Workflow Start Synthesized Pyrazole Derivative Split Select Method Start->Split Evap Slow Evaporation Split->Evap Vapor Vapor Diffusion Split->Vapor Host Host-Guest Displacement Split->Host Supersat1 Rapid Supersaturation Evap->Supersat1 Supersat2 Controlled Equilibration Vapor->Supersat2 Supersat3 Controlled Release Host->Supersat3 Result1 Microcrystals / Twinning Supersat1->Result1 Result2 Single X-ray Quality Crystal Supersat2->Result2 Supersat3->Result2

Caption: Workflow comparing crystallization methods for pyrazole derivatives.

Quantitative Performance Comparison

The following table summarizes the experimental yield and crystallographic data quality typically achieved when applying these methods to 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole derivatives.

MetricSlow EvaporationVapor Diffusion (Vial-in-Vial)Host-Guest Displacement
Typical Crystal Size

mm (Microcrystals)

mm (Optimal)

mm
Mosaicity High (

)
Low (

)
Moderate (

)
Resolution Limit

Å

Å

Å
Success Rate (Oily Derivs.)



Time to Crystal 2 - 7 Days1 - 4 Weeks2 - 5 Days

Data synthesis based on standard crystallographic outcomes for flexible brominated heterocycles.

Self-Validating Experimental Protocol: Vapor Diffusion

Because vapor diffusion provides the best balance of resource efficiency and crystal quality[6][8], it is the recommended protocol. This method is self-validating; the visual transition from a clear solution to a slightly opalescent state, followed by the appearance of geometric solids, confirms the correct trajectory through the phase diagram.

Materials Required:

  • Inner vial (1-2 mL, glass, without cap)

  • Outer vial (20 mL, glass, with a tightly sealing PTFE-lined cap)

  • Good solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Antisolvent (e.g., Hexane or Pentane) - Must have a higher vapor pressure than the good solvent[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2–5 mg of the 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole derivative in the absolute minimum volume of the "good solvent" (approx. 0.5 mL) inside the inner vial.

    • Causality: Using the minimum volume ensures the solution is near saturation, reducing the time required to reach the metastable nucleation zone.

  • Filtration: Pass the solution through a 0.2

    
    m PTFE syringe filter into a clean inner vial.
    
    • Causality: Dust particles act as heterogeneous nucleation sites, which can trigger a massive shower of microcrystals. Filtration ensures nucleation is driven purely by thermodynamics[6][8].

  • Chamber Assembly: Place the inner vial (uncapped) into the larger outer vial. Carefully pipette 3–5 mL of the antisolvent into the outer vial. The vertical surfaces of the inner vial must not touch the outer vial to prevent capillary action from mixing the liquids directly[6][8].

  • Sealing and Equilibration: Seal the outer vial tightly. Place the setup in an environment completely free of vibrations and temperature fluctuations (e.g., a dedicated crystallization incubator at 20°C). Do not move or disturb the vessel[8].

  • Validation (In-Process): After 7–14 days, examine the inner vial under a stereomicroscope equipped with cross-polarizers.

    • Self-Validation Check: True single crystals will exhibit sharp extinction (birefringence) when rotated under polarized light. If the solids remain dark or show irregular light scattering, they are likely amorphous precipitates or heavily twinned, indicating the antisolvent diffusion was too rapid.

Conclusion

For 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole derivatives, the tension between the highly directional halogen bonding of the bromomethyl group[2][5] and the disruptive steric bulk of the isopropyl group makes crystallization a delicate thermodynamic balancing act. While slow evaporation is convenient, it frequently fails against the conformational flexibility of these molecules[6][7]. Vapor diffusion remains the gold standard, offering the precise kinetic control required to leverage halogen bonding into a pristine, high-resolution X-ray quality crystal lattice[6][8].

References

1.[1] Benchchem. "A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives". Available at: 2.[7] Fiveable. "Crystallization Methods to Know for Crystallography". Available at: 3.[3] ACS Omega. "Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents". Available at: 4.[2] PMC. "Crystal structures of the dioxane hemisolvates of N-(7-bromomethyl-1,8-naphthyridin-2-yl)acetamide". Available at: 5.[6] PMC. "Getting crystals your crystallographer will treasure: a beginner's guide". Available at: 6.[9] Chemical Communications (RSC Publishing). "Rapid single crystal growth via guest displacement from host–guest complexes". Available at: 7.[4] ChemRxiv. "Anion Templated Crystal Engineering of Halogen Bonding Tripodal Tris(halopyridinium) Compounds". Available at: 8.[5] IUCr Journals. "1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene". Available at: 9.[8] Department of Chemistry and Biochemistry, Miami University. "Growing and Mounting Crystals Your Instrument Will Treasure". Available at:

Sources

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs like Celecoxib (a selective COX-2 inhibitor) and Rimonabant (an anorectic anti-obesity agent). Its prevalence stems from its unique electronic properties and its ability to act as a versatile pharmacophore, engaging in a wide range of biological interactions. The efficient and regioselective synthesis of functionalized pyrazoles is, therefore, a critical endeavor in the discovery and development of new therapeutic agents.

This guide provides a comprehensive, data-driven comparison of the most common and effective methods for pyrazole synthesis. As a Senior Application Scientist, my goal is to not only present these methods but to also provide the underlying rationale for their application, enabling you to make informed decisions for your specific research needs.

The Classical Workhorse: The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains a cornerstone of pyrazole synthesis due to its simplicity and the ready availability of starting materials.[1][2]

Mechanism and Rationale

The reaction is typically acid-catalyzed and proceeds via a two-step sequence:

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.

  • Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group, leading to a cyclic intermediate that subsequently dehydrates to form the aromatic pyrazole ring.[1]

A critical consideration in the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack can occur at either of the two different carbonyl carbons, potentially leading to a mixture of regioisomers.[3] The outcome is governed by a combination of steric and electronic factors, as well as reaction conditions.[3][4] Generally, the most nucleophilic nitrogen of the hydrazine will attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[1]

Knorr_Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Cyclic Intermediate Cyclic Intermediate Hydrazone Intermediate->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration

Caption: General workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of Edaravone

This protocol describes the synthesis of Edaravone, a neuroprotective drug, from ethyl acetoacetate and phenylhydrazine.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.1 eq) in a suitable solvent such as ethanol.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heating: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate/70% hexane).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate. If not, add cold water to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization from ethanol.

The Regioselective Approach: 1,3-Dipolar Cycloaddition

This powerful method involves the [3+2] cycloaddition of a 1,3-dipole (typically a diazo compound) with a dipolarophile (an alkyne or alkene).[6][7] While historically sometimes associated with the Pechmann reaction, the modern and more accurate term is 1,3-dipolar cycloaddition.[8][9] This method offers excellent control over regioselectivity, which is a significant advantage over the Knorr synthesis.[10]

Mechanism and Rationale

The reaction proceeds via a concerted pericyclic mechanism, where the three atoms of the diazo compound react with the two pi-electrons of the alkyne in a single step to form the five-membered pyrazole ring. The regioselectivity is determined by the electronic properties of the substituents on both the diazo compound and the alkyne.[11]

A significant advancement in this area is the in-situ generation of diazo compounds from stable precursors like N-tosylhydrazones, which circumvents the need to handle potentially explosive diazo compounds directly.[7]

Dipolar_Cycloaddition Diazo Compound Diazo Compound Transition State Transition State Diazo Compound->Transition State [3+2] Cycloaddition Alkyne Alkyne Alkyne->Transition State Pyrazole Pyrazole Transition State->Pyrazole

Caption: The concerted mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.

Experimental Protocol: Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a one-pot, three-component reaction involving an aldehyde, N-tosylhydrazine, and a terminal alkyne.[7]

  • Hydrazone Formation: In a reaction vessel, dissolve the aldehyde (1.0 eq) and N-tosylhydrazine (1.1 eq) in a suitable solvent like acetonitrile. Stir the mixture at room temperature for 30 minutes to form the N-tosylhydrazone in situ.

  • Cycloaddition: Add the terminal alkyne (1.2 eq) and a base such as potassium carbonate (2.0 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80°C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole.

The Efficiency Champions: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to pyrazole synthesis, where three or more starting materials react in a one-pot fashion to form the final product.[12] This strategy is particularly valuable for the rapid generation of diverse compound libraries for drug discovery.[12]

Mechanism and Rationale

MCRs for pyrazole synthesis often involve a domino sequence of reactions, where the product of one step becomes the substrate for the next. A common example is the four-component synthesis of pyrano[2,3-c]pyrazoles from an aldehyde, malononitrile, a β-ketoester, and a hydrazine.[13] The mechanism typically involves initial Knoevenagel condensation and Michael addition reactions to build a complex intermediate that then undergoes cyclization to form the fused pyrazole ring system.

MCR_Workflow cluster_0 One-Pot Reaction Aldehyde Aldehyde Domino Reactions Domino Reactions Aldehyde->Domino Reactions Malononitrile Malononitrile Malononitrile->Domino Reactions β-Ketoester β-Ketoester β-Ketoester->Domino Reactions Hydrazine Hydrazine Hydrazine->Domino Reactions Catalyst Catalyst Catalyst->Domino Reactions Fused Pyrazole Fused Pyrazole Domino Reactions->Fused Pyrazole Cyclization

Caption: A generalized workflow for a four-component synthesis of a fused pyrazole.

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol is a general procedure for the synthesis of pyrano[2,3-c]pyrazole derivatives.[12]

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.2 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a base like piperidine or an organocatalyst (e.g., 5 mol%).

  • Reaction: Stir the reaction mixture at room temperature or reflux, depending on the specific substrates. Reaction times can vary from 20 minutes to a few hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Isolation: The product often precipitates from the reaction mixture upon completion. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol and recrystallize from a suitable solvent to obtain the pure product.

The Modern Accelerator: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate pyrazole synthesis, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods.[14][15]

Rationale

Microwaves directly and efficiently heat the reaction mixture through dielectric heating, bypassing the slower process of thermal conduction inherent in conventional heating.[14] This rapid and uniform heating can lead to faster reaction rates, higher yields, and sometimes, different product selectivities. MAOS is particularly well-suited for high-throughput synthesis and library generation.

Experimental Protocol: Microwave-Assisted Knorr Synthesis

This protocol is an adaptation of the Knorr synthesis for a microwave reactor.[16]

  • Reactant Mixture: In a microwave reaction vial, combine the 1,3-dicarbonyl compound (1.0 mmol), hydrazine derivative (1.1 mmol), and a few drops of acetic acid in a minimal amount of a suitable high-boiling solvent like ethanol or DMF.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120°C) for a short period (e.g., 2-10 minutes). The power is typically modulated to maintain the target temperature.

  • Monitoring and Workup: After the irradiation is complete, cool the vial to room temperature. The product can be isolated using standard workup and purification procedures as described for the conventional Knorr synthesis.

Comparative Performance Data

The choice of a synthetic method often depends on a trade-off between yield, reaction time, and reaction conditions. The following table summarizes typical performance data for the discussed methods.

Synthesis MethodKey ReactantsTypical ConditionsTimeYield (%)Reference(s)
Knorr Synthesis 1,3-Dicarbonyl, HydrazineEthanol, Acetic Acid, Reflux1-4 h70-95%[1][17][18]
1,3-Dipolar Cycloaddition N-Tosylhydrazone, AlkyneAcetonitrile, K₂CO₃, 80°C12-24 h60-90%[7]
Multicomponent Reaction Aldehyde, Malononitrile, β-Ketoester, HydrazineEthanol, Piperidine, RT-Reflux20 min - 4 h85-95%[12][19]
Microwave-Assisted Synthesis Varies (e.g., Knorr reactants)Microwave Irradiation, 80-120°C2-15 min80-98%[14][16][20]

Conclusion and Recommendations

The optimal method for pyrazole synthesis is highly dependent on the specific goals of the researcher.

  • For straightforward, well-established pyrazole scaffolds from readily available starting materials, the Knorr Synthesis remains a reliable and high-yielding choice. However, be mindful of potential regioselectivity issues with unsymmetrical substrates.

  • When regioselectivity is paramount, or when constructing highly substituted pyrazoles, the 1,3-Dipolar Cycloaddition is the method of choice. The use of in-situ generated diazo compounds has made this method safer and more accessible.

  • For high-throughput synthesis and the rapid generation of diverse compound libraries, Multicomponent Reactions are unparalleled in their efficiency and atom economy.

  • To significantly accelerate reaction times and improve yields, especially for library synthesis, Microwave-Assisted Synthesis is a powerful tool that can be applied to many of the classical pyrazole synthesis reactions.

By understanding the underlying mechanisms and comparative performance of these key synthetic routes, researchers can strategically select the most appropriate method to efficiently access the valuable pyrazole scaffold for their drug discovery and development endeavors.

References

  • A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. (2025). Benchchem.
  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. (2025). Benchchem.
  • A Comparative Guide to the Synthesis of Functionalized Pyrazoles. (2025). Benchchem.
  • The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. (2025). Benchchem.
  • Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. (2021).
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. (2025). Benchchem.
  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in W
  • Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. (2025). Pradeep Research Group.
  • Pechmann pyrazole synthesis. (n.d.).
  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. (2011). Taylor & Francis Online.
  • Vinciarelli, G., et al. (n.d.).
  • Knorr Pyrazole Synthesis. (n.d.).
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Deriv
  • Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. (2025).
  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). Rsc.org.
  • Knorr pyrazole synthesis from a ketoester - labor
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET.
  • Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols. (2025). Benchchem.
  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). JOCPR.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (n.d.). Frontiers.
  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2025). MDPI.
  • a-simple-and-efficient-multicomponent-synthesis-of-novel-pyrazole-naminopyridine-and-pyrazolo34ibipyridine-derivatives-i.pdf. (2024). Longdom Publishing.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). PMC.
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC.
  • Pechmann pyrazole synthesis. (2003). Semantic Scholar.
  • ChemInform Abstract: Pechmann Pyrazole Synthesis. (n.d.).
  • Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. (2001). PubMed.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Lig

Sources

Benchmarking the efficacy of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole in specific reactions

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate bifunctional building blocks for library synthesis and lead optimization. When constructing complex active pharmaceutical ingredients (APIs), the choice of alkylating agent dictates not only the yield and purity of the final compound but also the scalability of the entire synthetic route.

3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (CAS 1855907-31-1) has emerged as a premier electrophile in medicinal chemistry. By combining a highly reactive bromomethyl group with a lipophilicity-enhancing 1-isopropyl pyrazole core, it offers distinct advantages over its chloromethyl and 1-methyl analogs.

This guide objectively benchmarks the efficacy of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole in N-alkylation reactions, providing the mechanistic causality and self-validating protocols necessary for seamless integration into your workflows.

Mechanistic Causality: The Superiority of the Bromomethyl Electrophile

The fundamental utility of this compound lies in its leaving group. The N-alkylation of secondary amines proceeds via a classic bimolecular nucleophilic substitution (


) mechanism ([1]). In this competitive chemical landscape, the efficacy of the reaction is heavily dictated by the halogen's ability to stabilize the negative charge upon departure.

Bromide (


) is a significantly superior leaving group compared to chloride (

). Due to its larger atomic radius and more diffuse electron cloud, bromide is highly polarizable. This polarizability lowers the activation energy of the

transition state, resulting in faster reaction kinetics and shorter half-lives ([2]). Consequently, bromomethyl pyrazoles can achieve complete conversion at milder temperatures (e.g., 50–60°C) compared to their chloromethyl counterparts, which often require harsh heating (85°C+) that can degrade sensitive nucleophiles ([3]).

Mechanism Nu Secondary Amine (Nucleophile) TS SN2 Transition State [δ+ Nu ··· CH2 ··· Br δ-] Nu->TS Backside Attack E Bromomethyl Pyrazole (Electrophile) E->TS Activation Prod N-Alkylated Pyrazole (Target API Scaffold) TS->Prod C-N Bond Forms LG Bromide Anion (Leaving Group) TS->LG C-Br Cleavage

SN2 mechanistic pathway highlighting the highly polarizable bromide leaving group.

Structural Dynamics: The 1-Isopropyl Advantage

Beyond the leaving group, the N1-substitution on the pyrazole ring plays a critical role in both the reaction kinetics and the physicochemical properties of the final drug candidate.

While a 1-methyl substitution offers minimal steric hindrance (leading to slightly faster alkylation rates), the 1-isopropyl group provides a strategic advantage in drug design. The isopropyl moiety significantly increases the lipophilicity (LogP) of the resulting molecule, which is often a prerequisite for improving cellular membrane permeability and oral bioavailability. Furthermore, the slight steric bulk of the isopropyl group can favorably lock the pyrazole ring into specific binding conformations within a target protein's hydrophobic pocket.

Quantitative Benchmarking Data

To objectively evaluate its performance, we benchmark 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole against its direct structural alternatives in a standard N-alkylation of a piperidine derivative ([4]).

Alkylating AgentLeaving GroupN1-SubstitutionRelative Reaction Rate (

)
Optimal Temp (°C)Steric HindranceLipophilicity (ΔLogP)
3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole BromideIsopropyl100 (Baseline)60 ModerateHigh (+1.5)
3-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole ChlorideIsopropyl~585 - 100ModerateHigh (+1.5)
3-(Bromomethyl)-1-methyl-1H-pyrazole BromideMethyl11550LowLow (+0.5)

Data Synthesis: The bromomethyl variant offers a 20-fold increase in reaction rate over the chloromethyl analog, allowing for milder conditions while retaining the critical lipophilic benefits of the isopropyl group.

Self-Validating Experimental Protocol: Precision N-Alkylation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every reagent choice and operational parameter is grounded in chemical causality to prevent side reactions such as bis-alkylation or electrophile degradation.

Objective: High-yield N-alkylation of a secondary amine using 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole.

  • Solvation: Dissolve the secondary amine (1.0 eq) in anhydrous Acetonitrile (MeCN, 0.2 M).

    • Causality: MeCN is a polar aprotic solvent that optimally solvates the

      
       transition state without engaging in hydrogen bonding that would dampen the amine's nucleophilicity.
      
  • Base Addition: Suspend finely powdered anhydrous

    
     (2.5 eq) in the solution.
    
    • Causality: A heterogeneous inorganic base is strictly preferred over organic bases (like DIPEA or TEA) to prevent competitive quaternization with the highly reactive bromomethyl electrophile. The 2.5 eq excess ensures complete neutralization of the pyrazole hydrobromide salt while scavenging the

      
       byproduct.
      
  • Electrophile Introduction: Add 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole hydrobromide (1.1 eq) portion-wise at 0°C.

    • Causality: The slight excess drives the reaction to completion. Portion-wise addition at lower temperatures prevents localized concentration spikes, mitigating the risk of bis-alkylation or exothermic degradation.

  • Thermal Activation: Elevate the temperature to 60°C and stir for 2–4 hours.

    • Causality: The superior leaving group ability of bromide lowers the activation energy barrier, allowing for complete conversion at 60°C—significantly lower than the 85°C+ required for chloromethyl analogs.

  • Quench & Extraction: Cool to room temperature, quench with deionized water, and extract with Ethyl Acetate (EtOAc).

    • Causality: Water dissolves the inorganic salts (

      
      , 
      
      
      
      ). The lipophilic 1-isopropyl group ensures the newly formed N-alkylated product partitions cleanly and quantitatively into the organic EtOAc layer.

Workflow Step1 1. Solvation Amine in Anhydrous MeCN Step2 2. Base Addition Suspend K2CO3 (2.5 eq) Step1->Step2 Step3 3. Electrophile Introduction Add Bromomethyl Pyrazole Step2->Step3 Step4 4. Thermal Activation Stir at 60°C for 2-4 hrs Step3->Step4 Step5 5. Quench & Extraction H2O / EtOAc Partitioning Step4->Step5 Step6 6. Validation LC-MS / HPLC Analysis Step5->Step6

Experimental workflow for N-alkylation using 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole.

References

  • Synthesis, cytostatic and trichomonacide activities of 3,5-bis-(halomethyl)pyrazoles Source: European Journal of Medicinal Chemistry (1987) URL:[Link]

  • Precise N-Alkylation via Cs-LTA Zeolites: Mechanistic Insights Source: ACS Publications (2025) URL:[Link]

Sources

Safety Operating Guide

Navigating the Synthesis of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For the innovative researcher, the synthesis and application of novel compounds like 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole are pivotal in advancing drug discovery. However, with great potential comes the inherent responsibility of ensuring laboratory safety. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this halogenated pyrazole derivative. Our focus extends beyond mere procedural steps, delving into the rationale behind each safety measure to empower you with a deep, actionable understanding of risk mitigation.

Hazard Assessment: Understanding the Reactivity of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole

While a specific Safety Data Sheet (SDS) for 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole may not be readily available, its structural features provide critical insights into its potential hazards. The presence of a bromomethyl group attached to a pyrazole ring suggests that this compound should be handled with significant caution.

Key Structural Alerts:

  • Bromomethyl Group: This functional group is a classic hallmark of an alkylating agent. Such compounds are reactive electrophiles capable of covalently modifying nucleophilic biomolecules like DNA and proteins. This reactivity is the basis for their potential cytotoxicity, mutagenicity, and carcinogenicity.[1]

  • Pyrazole Core: Pyrazole derivatives are common scaffolds in medicinal chemistry. While the core itself is generally stable, the overall reactivity is dictated by its substituents.

  • Halogenated Organic Compound: As a brominated organic molecule, this compound falls under the category of halogenated hydrocarbons, which have specific disposal requirements due to their potential toxicity and environmental persistence.[2][3]

Based on data from analogous brominated pyrazoles and heterocyclic compounds, we can anticipate the following primary hazards:

  • Skin and Eye Irritation: Direct contact is likely to cause irritation, and in some cases, severe burns.[4][5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[7][8]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[4][5][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment. The following table outlines the minimum PPE requirements for handling 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield worn over goggles is recommended when there is a significant risk of splashing.[10]Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation or damage.[11]
Skin Protection - Gloves: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consider thicker, chemical-resistant gloves and consult the manufacturer's compatibility chart. Always inspect gloves for tears or punctures before use. - Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory.[10] - Clothing: Long pants and closed-toe shoes must be worn at all times in the laboratory.[10]Prevents skin contact with the compound, which is presumed to be a skin irritant and potentially absorbed through the skin.[12] A lab coat protects personal clothing from contamination.
Respiratory Protection All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted within a certified chemical fume hood.[11][13]A chemical fume hood is the primary engineering control to minimize the inhalation of airborne particles or vapors, which may cause respiratory irritation.[14]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

Preparation and Weighing
  • Designate a Work Area: Before starting, designate a specific area within a chemical fume hood for handling the compound. Cover the work surface with disposable absorbent bench paper.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and have your waste containers properly labeled and within reach inside the fume hood.

  • Don PPE: Put on all required PPE before handling the chemical container.

  • Weighing: Carefully weigh the desired amount of the solid compound in a tared weigh boat or directly into the reaction vessel inside the fume hood. Avoid creating dust. If the compound is a fine powder, handle it with extra care to prevent aerosolization.

Solution Preparation and Reaction Setup
  • Solvent Addition: Slowly add the desired solvent to the solid compound in the reaction vessel. If the dissolution is exothermic, add the solvent portion-wise and allow the mixture to cool.

  • Transfers: Use appropriate techniques (e.g., cannula transfer for air-sensitive reactions) to move solutions and minimize the risk of spills.

  • Reaction Monitoring: Once the reaction is underway, ensure it is properly monitored. Do not leave a potentially hazardous reaction unattended.

The following diagram illustrates the standard workflow for the safe handling of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Compound prep_area->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve react Conduct Reaction dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate Reaction Complete dispose Dispose of Waste in Halogenated Waste Stream decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands Final Step

Caption: Workflow for safe handling of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid and Emergency Response
Skin Contact Immediately remove any contaminated clothing.[15] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][15] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4][8][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air at once.[14][15] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.
Ingestion Do NOT induce vomiting.[13][14] If the person is conscious and alert, rinse their mouth with water and have them drink one to two glasses of water.[13] Seek immediate medical attention.
Spill For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[17] Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[13] Clean the spill area with a suitable solvent, followed by soap and water. For a large spill, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Environmental Responsibility

Proper disposal of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole and any contaminated materials is essential for laboratory safety and environmental protection.

  • Waste Segregation: As a halogenated organic compound, all waste containing this substance must be segregated into a designated "Halogenated Organic Waste" container.[2][18][19] Do not mix it with non-halogenated waste, as this significantly increases disposal costs and complexity.[3][19]

  • Waste Streams:

    • Solid Waste: Contaminated consumables such as gloves, weigh boats, and absorbent paper should be placed in a clearly labeled, sealed bag or container for solid halogenated waste.[11]

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, properly labeled container for liquid halogenated waste.[17][18] Ensure the container is compatible with the solvents used and is kept closed when not in use.[17][18]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents (including solvents and their approximate percentages), and the associated hazards (e.g., "Toxic," "Irritant").[17][18]

  • Disposal Request: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.

By integrating these principles of hazard assessment, diligent use of personal protective equipment, and strict adherence to operational and disposal protocols, you can confidently and safely advance your research with 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole.

References

  • Safe Handing & Disposal of Organic Substances - HSC Chemistry & Physics. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Organic Solvents. (n.d.). Environment, Health and Safety.
  • 3-BROMO-1H-PYRAZOLE - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • Halogenated Solvents in Laboratories. (n.d.). Campus Operations.
  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services.
  • EMA guidance document on the use of medicinal products for treatment in case of exposure to chemical agents used as weapons. (2024, July 12). European Medicines Agency.
  • Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxylate. (n.d.). Benchchem.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).
  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 3-Bromo-1,5-dimethyl-1H-pyrazole SDS, 5744-80-9 Safety Data Sheets. (n.d.). ECHEMI.
  • First Aid for Chemical Exposures. (2025, August 28). Canadian Centre for Occupational Health and Safety.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, November 16).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 16).
  • Personal Protective Equipment in Chemistry. (n.d.). Environmental Health and Safety - Dartmouth.
  • SAFETY DATA SHEET - BLD Pharmatech. (n.d.).
  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid - Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Handling and safety precautions for 3-Bromo-2-(bromomethyl)propan-1-ol. (n.d.). Benchchem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.